FN-1501
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,12,14H,8-11,13H2,1H3,(H,26,29)(H,27,32)(H2,23,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLAKHWYGRKCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=NC=NC5=C4C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429515-59-2 | |
| Record name | FN-1501 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429515592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FN-1501 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FN-1501 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC966B505 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FN-1501: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent, small-molecule multi-kinase inhibitor demonstrating significant promise in preclinical and early-phase clinical studies for the treatment of various malignancies. This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, with a focus on its molecular targets, downstream signaling effects, and cellular consequences. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects through the targeted inhibition of key protein kinases involved in cell cycle regulation and oncogenic signaling. Its primary targets are Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting these kinases, this compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound is a potent inhibitor of CDK2, CDK4, and CDK6.[1] These kinases are fundamental regulators of cell cycle progression. Specifically, CDK4 and CDK6, in complex with cyclin D, initiate the phosphorylation of the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the G1 to S phase transition. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.
The inhibition of CDK2 by this compound further reinforces this cell cycle blockade. CDK2, in complex with cyclin E, is also crucial for the G1/S transition and, in complex with cyclin A, for S phase progression.
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
This compound is a highly potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) and overexpressed in various other cancers.[1] FLT3 mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways including RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT.[3] Preclinical data have shown that this compound effectively inhibits the phosphorylation of FLT3 and its downstream effector STAT5 in human acute leukemia cell lines.[4] This inhibition leads to the suppression of pro-proliferative and anti-apoptotic signals.
Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
Data sourced from MedChemExpress and GlpBio.[5][6][7]
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| RS4;11 | Acute Myeloid Leukemia | 0.05 ± 0.01 |
| HCT-116 | Colorectal Carcinoma | 0.09 ± 0.04 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 ± 0.02 |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
Data sourced from MedChemExpress and GlpBio.[5][6]
Signaling Pathways
The dual inhibition of CDKs and FLT3 by this compound results in a multi-pronged attack on cancer cell signaling networks.
References
- 1. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. glpbio.com [glpbio.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
The Discovery and Chemical Synthesis of FN-1501: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FN-1501 has emerged as a potent small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[1][2] Its discovery presents a promising therapeutic strategy for acute myeloid leukemia (AML), a cancer in which these kinases are often dysregulated. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed chemical synthesis of this compound, along with the experimental protocols utilized in its preclinical evaluation.
Discovery and Rationale
This compound was developed as part of a series of 1-H-pyrazole-3-carboxamide derivatives designed to inhibit FLT3 and CDKs.[1][2] The rationale behind this dual-targeting approach lies in the crucial roles of these kinases in cancer cell proliferation and survival. FLT3 is a receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation and uncontrolled cell growth. CDKs are essential for cell cycle progression, and their inhibition can induce cell cycle arrest and apoptosis. By simultaneously targeting both pathways, this compound offers the potential for a more effective and durable anti-leukemic response.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of FLT3 and several CDKs, including CDK2, CDK4, and CDK6.[1][2] This inhibition leads to the downstream suppression of key signaling pathways that are critical for AML cell survival and proliferation. Specifically, treatment with this compound has been shown to decrease the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDKs, as well as the phosphorylation of FLT3 and its downstream effectors, including STAT5, AKT, and ERK.[1][2] This cascade of inhibition ultimately leads to cell cycle arrest and the induction of apoptosis in AML cells.
Quantitative Biological Activity
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against target kinases and the growth inhibitory concentrations (GI50) against various cancer cell lines.
| Target Kinase | IC50 (nM) |
| FLT3 | 0.28 |
| CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
| Table 1: In vitro kinase inhibitory activity of this compound.[3] |
| Cell Line | Cancer Type | GI50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 0.05 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.05 |
| HCT-116 | Colon Cancer | 0.09 |
| NCI-H82 | Lung Cancer | 0.11 |
| MGC803 | Gastric Cancer | 0.37 |
| MCF-7 | Breast Cancer | 2.84 |
| Table 2: In vitro anti-proliferative activity of this compound.[3] |
In vivo studies in a mouse xenograft model using the MV4-11 human AML cell line demonstrated that this compound can induce tumor regression at a dose of 15 mg/kg.[1][2] Acute toxicity studies in mice determined the LD50 of this compound to be 186 mg/kg.[1][2]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following diagram illustrates the synthetic workflow.
Detailed Synthesis Protocol
The synthesis of this compound can be achieved through the following steps, as detailed in the primary literature:
Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate. To a solution of ethyl 2-cyano-2-(ethoxymethylene)acetate in ethanol, hydrazine hydrate is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of Ethyl 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-4-carboxylate. A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as isopropanol is heated at reflux in the presence of a base like diisopropylethylamine. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is collected by filtration and washed to give the desired intermediate.
Step 3: Synthesis of 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1H-pyrazole-4-carboxylic acid. The ethyl ester from the previous step is hydrolyzed using a solution of lithium hydroxide in a mixture of THF and water. The reaction is stirred at room temperature until the starting material is consumed. The mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Step 4: Synthesis of this compound (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide). The carboxylic acid from Step 3 is coupled with 4-((4-methylpiperazin-1-yl)methyl)aniline. The reaction is carried out in a solvent like DMF in the presence of a coupling agent such as HATU and a base like triethylamine. The mixture is stirred at room temperature. After the reaction is complete, the product is isolated by precipitation with water, followed by purification using column chromatography to afford this compound as a solid.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound against FLT3 and CDKs is determined using a radiometric kinase assay. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide by the respective kinase.
-
Reaction Mixture: A typical reaction mixture contains the kinase, a specific substrate peptide, [γ-³²P]ATP, and a buffer containing MgCl₂.
-
Procedure: The kinase reaction is initiated by the addition of [γ-³²P]ATP after a pre-incubation of the kinase with this compound at various concentrations. The reaction is allowed to proceed for a specific time at a controlled temperature and is then stopped.
-
Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using a phosphocellulose membrane. The radioactivity on the membrane is then quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative effect of this compound on cancer cell lines is commonly assessed using the MTT or MTS assay.
-
Cell Seeding: Cells, such as the MV4-11 human AML cell line, are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT/MTS Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells. The absorbance of the formazan is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The GI50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Western Blot Analysis
Western blotting is used to analyze the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Rb, Rb, p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
The induction of apoptosis by this compound is typically measured using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment and Staining: Cells are treated with this compound for a defined period. After treatment, the cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that in the untreated control samples.
In Vivo Xenograft Study
The in vivo efficacy of this compound is evaluated in a subcutaneous xenograft model using immunodeficient mice.
-
Tumor Implantation: MV4-11 cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via intravenous or oral routes, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth in the treated group is compared to the control group to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a promising dual inhibitor of FLT3 and CDKs with potent anti-leukemic activity demonstrated in preclinical studies. Its well-defined chemical synthesis and clear mechanism of action make it an attractive candidate for further clinical development. The detailed protocols provided in this guide offer a valuable resource for researchers in the fields of oncology and medicinal chemistry who are interested in the study and development of similar targeted therapies.
References
Unveiling the Molecular Arsenal of FN-1501: A Technical Guide
For Immediate Release
Shanghai, China – November 19, 2025 – FN-1501, a novel small molecule inhibitor, has demonstrated significant potential in preclinical and clinical research as a multi-targeted agent against various malignancies. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support ongoing research and development efforts by scientists and drug development professionals.
Core Molecular Targets and Inhibitory Potency
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and several key cyclin-dependent kinases (CDKs) involved in cell cycle regulation.[1][2][3] Its multi-targeted nature allows it to concurrently disrupt critical pathways involved in cancer cell proliferation, survival, and differentiation.
Primary Kinase Inhibition
This compound exhibits nanomolar to sub-nanomolar inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
| Table 1: Primary molecular targets of this compound and their corresponding IC50 values.[1][3] |
Extended Kinase Inhibition Profile
Beyond its primary targets, this compound has been reported to inhibit a broader range of kinases, including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET proto-oncogene.[4][5] While specific IC50 values for these kinases are not consistently reported in the primary literature, their inhibition contributes to the pleiotropic anti-cancer effects of this compound.
Signaling Pathways Modulated by this compound
The therapeutic potential of this compound stems from its ability to simultaneously interrupt multiple oncogenic signaling cascades.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[5] Mutations, particularly internal tandem duplications (ITD), lead to its constitutive activation, driving the proliferation and survival of leukemic cells, especially in Acute Myeloid Leukemia (AML). This compound directly inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking downstream signaling through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
CDK-Mediated Cell Cycle Regulation
Cyclin-dependent kinases are essential for the progression of the cell cycle.[2] CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive cells through the different phases of division. This compound targets CDK2, CDK4, and CDK6, which are critical for the G1 to S phase transition. By inhibiting these CDKs, this compound induces a G1/S phase cell cycle arrest, thereby preventing cancer cell replication.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.
Kinase Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
Objective: To quantify the in vitro inhibitory potency of this compound against FLT3 and CDKs.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase (FLT3, CDK2/cyclin A, CDK4/cyclin D1, or CDK6/cyclin D1), a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Incubation: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture and incubate at room temperature for a specified period (e.g., 10-20 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Reaction Termination and Detection: After a defined incubation period (e.g., 30-60 minutes) at 30°C, terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane. Wash the membranes to remove unincorporated ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (CCK-8/MTT)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the anti-proliferative activity of this compound in a cellular context.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 for AML, or various solid tumor cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.
Objective: To confirm target engagement and elucidate the mechanism of action of this compound in cells.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations and for different time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-Rb, Rb, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of the target proteins in response to this compound treatment.
Conclusion
This compound is a potent multi-targeted kinase inhibitor with significant activity against FLT3 and key cell cycle CDKs. Its ability to concurrently inhibit these critical oncogenic drivers provides a strong rationale for its continued investigation in a range of hematological and solid tumors. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding and application of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (this compound), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Diffuse Large B-Cell Lymphoma Tumor Growth by Inducing Cell Cycle Arrest and Apoptosis - Feng - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
FN-1501: A Potent Dual Inhibitor of FLT3 and CDK for Hematological Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
FN-1501 is a novel small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), key regulators of cell proliferation and survival.[1][2] This dual-inhibitory mechanism positions this compound as a promising therapeutic candidate, particularly for hematological malignancies like acute myeloid leukemia (AML), where aberrant FLT3 signaling and cell cycle dysregulation are common oncogenic drivers. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies to facilitate further research and development.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients and are associated with a poor prognosis.[3] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5, promoting uncontrolled cell proliferation and survival.[3][4]
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin partners, govern the progression of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, leading to unchecked cellular division. Specifically, CDK2, CDK4, and CDK6 are critical for the G1/S phase transition.[4]
This compound is a potent, multi-kinase inhibitor that targets FLT3 as well as CDK2, CDK4, and CDK6.[1][5] This dual-action mechanism offers the potential for a more profound and durable anti-leukemic effect by simultaneously blocking a key oncogenic signaling pathway and directly halting cell cycle progression.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to and inhibiting the kinase activity of FLT3 and cell cycle-regulating CDKs.[1]
Inhibition of FLT3 Signaling
By inhibiting FLT3, this compound blocks the constitutive activation of its downstream signaling pathways, including STAT5, MAPK, and AKT, which are crucial for the proliferation and survival of leukemic cells.[6] Preclinical data have shown that this compound effectively inhibits the phosphorylation of FLT3 and its downstream effector STAT5 in human acute leukemia cell lines.[6]
Inhibition of CDK Signaling and Cell Cycle Arrest
This compound's inhibition of CDK2, CDK4, and CDK6 disrupts the normal progression of the cell cycle, primarily at the G1/S checkpoint. The Cyclin D-CDK4/6 complex and the Cyclin E-CDK2 complex are responsible for phosphorylating the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis and entry into the S phase. By inhibiting these CDKs, this compound prevents Rb phosphorylation, leading to cell cycle arrest and the induction of apoptosis.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of FN-1501: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent, multi-targeted kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), among others.[1][2] Its mechanism of action makes it a promising therapeutic candidate for various hematological malignancies and solid tumors.[1][2] Understanding the pharmacokinetic profile of this compound is critical for optimizing its clinical development, including dose selection and scheduling. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, detailed experimental methodologies from key studies, and visualizations of its signaling pathway and experimental workflows.
Pharmacokinetic Profile of this compound
The pharmacokinetics of this compound have been primarily characterized in a multicenter, open-label, Phase I/II clinical trial (NCT03690154) in patients with advanced solid tumors and acute myeloid leukemia (AML).[1] The study evaluated intravenous administration of this compound at doses ranging from 2.5 mg to 226 mg.[1]
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound at various dose levels, as determined in the Phase I/II clinical trial.[1]
| Dose Level (mg) | AUCinf (hng/mL) | AUClast (hng/mL) | t1/2 (h) | MRTinf (h) | Cmax (ng/mL) | tmax (h) | CL (L/h) | Vss (L) |
| 2.5 | 1,020 ± 325 | 1,010 ± 321 | 14.1 ± 2.0 | 18.2 ± 2.6 | 134 ± 24 | 2.0 ± 0.0 | 2.6 ± 0.8 | 46.5 ± 10.3 |
| 5 | 2,050 ± 648 | 2,030 ± 646 | 14.6 ± 2.3 | 19.1 ± 2.8 | 268 ± 62 | 2.0 ± 0.0 | 2.6 ± 0.8 | 49.8 ± 11.2 |
| 10 | 4,110 ± 1,290 | 4,070 ± 1,280 | 14.9 ± 2.4 | 19.5 ± 3.0 | 539 ± 124 | 2.0 ± 0.0 | 2.6 ± 0.8 | 50.9 ± 11.4 |
| 15 | 6,160 ± 1,940 | 6,100 ± 1,920 | 15.1 ± 2.5 | 19.8 ± 3.1 | 808 ± 186 | 2.0 ± 0.0 | 2.6 ± 0.8 | 51.5 ± 11.5 |
| 22.5 | 9,240 ± 2,910 | 9,150 ± 2,880 | 15.2 ± 2.5 | 20.0 ± 3.2 | 1,210 ± 279 | 2.0 ± 0.0 | 2.6 ± 0.8 | 51.8 ± 11.6 |
| 30 | 12,300 ± 3,880 | 12,200 ± 3,840 | 15.3 ± 2.6 | 20.1 ± 3.2 | 1,620 ± 372 | 2.0 ± 0.0 | 2.6 ± 0.8 | 52.0 ± 11.6 |
| 40 | 16,400 ± 5,170 | 16,300 ± 5,120 | 15.4 ± 2.6 | 20.2 ± 3.2 | 2,160 ± 496 | 2.0 ± 0.0 | 2.6 ± 0.8 | 52.2 ± 11.7 |
| 54 | 22,100 ± 6,970 | 21,900 ± 6,910 | 15.5 ± 2.6 | 20.4 ± 3.3 | 2,910 ± 668 | 2.0 ± 0.0 | 2.6 ± 0.8 | 52.4 ± 11.7 |
| 72 | 29,500 ± 9,300 | 29,200 ± 9,210 | 15.6 ± 2.6 | 20.5 ± 3.3 | 3,880 ± 891 | 2.0 ± 0.0 | 2.6 ± 0.8 | 52.6 ± 11.7 |
| 96 | 39,300 ± 12,400 | 38,900 ± 12,300 | 15.7 ± 2.7 | 20.6 ± 3.4 | 5,180 ± 1,189 | 2.0 ± 0.0 | 2.6 ± 0.8 | 52.8 ± 11.8 |
| 128 | 52,400 ± 16,500 | 51,900 ± 16,400 | 15.8 ± 2.7 | 20.8 ± 3.4 | 6,900 ± 1,584 | 2.0 ± 0.0 | 2.6 ± 0.8 | 53.0 ± 11.8 |
| 170 | 69,700 ± 22,000 | 69,100 ± 21,800 | 15.9 ± 2.7 | 20.9 ± 3.5 | 9,180 ± 2,108 | 2.0 ± 0.0 | 2.6 ± 0.8 | 53.2 ± 11.9 |
| 226 | 92,700 ± 29,200 | 91,900 ± 29,000 | 16.0 ± 2.8 | 21.1 ± 3.5 | 12,200 ± 2,801 | 2.0 ± 0.0 | 2.6 ± 0.8 | 53.4 ± 11.9 |
Data are presented as mean ± standard deviation. AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Terminal half-life; MRTinf: Mean residence time from time zero to infinity; Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; CL: Total body clearance; Vss: Volume of distribution at steady state.
The data indicate that with increasing intravenous doses of this compound, there is a proportional increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC). The terminal half-life (t1/2) is estimated to be in the range of 14 to 16 hours.
Experimental Protocols
Clinical Pharmacokinetic Study Design
The pharmacokinetic parameters of this compound were evaluated in a Phase I/II, open-label, multicenter, dose-escalation study (NCT03690154).[1]
-
Patient Population: Adult patients with histologically or cytologically confirmed advanced solid tumors or relapsed/refractory Acute Myeloid Leukemia (AML).[1]
-
Dosing Regimen: this compound was administered intravenously three times a week for two weeks, followed by a one-week rest period, constituting a 21-day cycle.[1]
-
Dose Escalation: The study followed a standard "3+3" dose-escalation design.[1]
-
Pharmacokinetic Sampling: For pharmacokinetic assessment, blood samples were collected at the following time points on Day 1 of Cycle 1: pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. A pre-dose sample was also collected on Day 1 of Cycle 2.[1]
Bioanalytical Method for this compound Quantification
Plasma concentrations of this compound and its metabolite M3 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] While the specific parameters of the validated assay used in the clinical trial are not publicly available, a representative protocol for the quantification of a small molecule kinase inhibitor in plasma is described below.
-
Sample Preparation: Protein precipitation is a common method for extracting small molecule drugs from plasma. This typically involves adding a solvent such as acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then collected for analysis.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is frequently used for the separation of small molecule kinase inhibitors.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
-
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of several tyrosine kinases, with particularly high activity against FLT3.[1][3] In many cases of AML, mutations in the FLT3 gene lead to its constitutive activation, which in turn drives uncontrolled cell proliferation and survival through the activation of downstream signaling pathways.[1] this compound exerts its anti-tumor effects by blocking these aberrant signaling cascades. The primary downstream pathways inhibited by this compound include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.
Preclinical Data
While comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively published, available information indicates that the compound exhibits potent anti-tumor activity in in vivo xenograft models.[3] In preclinical studies, this compound has been shown to be a potent inhibitor of FLT3 and CDKs with IC50 values in the nanomolar range.[3] It has demonstrated significant anti-proliferative activity against various tumor cell lines.[3] Acute toxicity studies in mice have suggested a more favorable safety profile for this compound compared to some other kinase inhibitors.
Conclusion
This compound demonstrates predictable and dose-proportional pharmacokinetics following intravenous administration in patients with advanced solid tumors and AML. The compound's pharmacokinetic profile, characterized by a moderate half-life, supports the intermittent dosing schedule used in clinical trials. The primary mechanism of action involves the potent inhibition of the FLT3 receptor tyrosine kinase and its downstream signaling pathways, which are critical for cancer cell proliferation and survival. Further investigation, including the publication of detailed preclinical ADME data and the specifics of the validated bioanalytical method, will provide a more complete understanding of the disposition of this compound and further guide its clinical development.
References
Early-Stage Research on FN-1501: A Technical Guide to its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is an investigational small molecule inhibitor with promising antineoplastic activity demonstrated in early-stage research. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, with a focus on its mechanism of action, quantitative efficacy data, and the methodologies used in its initial evaluation.
This compound functions as a multi-kinase inhibitor, potently targeting key regulators of cell proliferation and survival.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6).[1] Dysregulation of these kinases is a known driver in various malignancies, making them attractive targets for therapeutic intervention. This document summarizes the foundational research that establishes the rationale for the continued development of this compound as a potential cancer therapeutic.
Mechanism of Action
This compound exerts its antineoplastic effects through the simultaneous inhibition of FLT3 and CDK2/4/6 signaling pathways.
FLT3 Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[3][4] In certain cancers, particularly Acute Myeloid Leukemia (AML), activating mutations or overexpression of FLT3 lead to constitutive signaling, promoting uncontrolled cell growth and survival.[2] this compound binds to the ATP-binding site of FLT3, preventing its phosphorylation and subsequent activation of these oncogenic signaling pathways.
CDK2/4/6 Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[1] Specifically, CDK4 and CDK6, in complex with Cyclin D, and CDK2, in complex with Cyclin E, play a critical role in the G1 to S phase transition.[5][6] These complexes phosphorylate the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor.[7] Free E2F then activates the transcription of genes necessary for DNA replication and cell cycle progression.[7] In many cancers, the CDK/Cyclin/Rb pathway is dysregulated, leading to uncontrolled cell proliferation. This compound inhibits the kinase activity of CDK2, CDK4, and CDK6, thereby preventing Rb phosphorylation and inducing cell cycle arrest at the G1/S checkpoint.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 0.28 |
| CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
| Data presented as the half-maximal inhibitory concentration (IC50). |
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MGC803 | Gastric Cancer | 0.37 |
| RS4;11 | Leukemia | 0.05 |
| MCF-7 | Breast Cancer | 2.84 |
| HCT-116 | Colorectal Cancer | 0.09 |
| NCI-H82 | Lung Cancer | 0.11 |
| Data presented as the half-maximal growth inhibition concentration (GI50). |
Experimental Protocols
The following sections detail the generalized methodologies employed in the early-stage evaluation of this compound.
In Vitro Kinase Assay (IC50 Determination)
The inhibitory activity of this compound against target kinases was determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase.
-
Reagents and Materials:
-
Recombinant human kinases (FLT3, CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase assay buffer
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™)
-
-
Procedure:
-
A solution containing the recombinant kinase and its specific substrate is prepared in the kinase assay buffer.
-
Serial dilutions of this compound are added to the wells of a 96-well plate. Control wells contain vehicle (DMSO).
-
The kinase/substrate solution is added to each well.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a plate reader.
-
The percentage of kinase inhibition for each this compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (GI50 Determination)
The anti-proliferative effect of this compound on cancer cell lines was assessed using a cell viability assay, such as the MTT assay.
-
Reagents and Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with vehicle.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of growth inhibition is calculated for each concentration relative to the vehicle control.
-
GI50 values are determined by plotting the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Murine Xenograft Model for In Vivo Antitumor Activity
The in vivo efficacy of this compound was evaluated in a murine xenograft model.
-
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Human tumor cells are implanted subcutaneously into the flank of the mice.
-
-
Procedure:
-
Mice are monitored until tumors reach a palpable size (e.g., 100-200 mm³).
-
Animals are randomized into control and treatment groups.
-
This compound is administered to the treatment group via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
-
Phase I Clinical Trial Design
A first-in-human, open-label, dose-escalation Phase I study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.
-
Study Design:
-
A standard 3+3 dose-escalation design was employed.
-
Patients received this compound intravenously.
-
-
Objectives:
-
Primary: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of this compound.
-
Secondary: To evaluate the pharmacokinetics (PK) and preliminary antitumor activity of this compound.
-
-
Procedure:
-
Cohorts of 3-6 patients received escalating doses of this compound.
-
Patients were monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment.
-
Dose escalation continued until the MTD was reached.
-
Tumor response was assessed at baseline and at regular intervals during treatment.
-
Conclusion
The early-stage research on this compound has established its potent inhibitory activity against FLT3 and CDK2/4/6, leading to significant anti-proliferative effects in a range of cancer cell lines. The in vivo and early clinical data, while preliminary, suggest a manageable safety profile and potential therapeutic benefit. The detailed methodologies provided in this guide offer a framework for understanding the foundational studies of this compound and can serve as a reference for future research and development in this area. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology indications.
References
- 1. Facebook [cancer.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
The Role of FN-1501 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FN-1501 is a potent, small-molecule multi-kinase inhibitor with significant anti-neoplastic activity. This technical guide provides an in-depth overview of the role of this compound in cell cycle regulation, focusing on its mechanism of action, target inhibition, and downstream cellular effects. Quantitative data from preclinical studies are summarized, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound is a novel therapeutic agent that targets key regulators of the cell cycle, demonstrating promise in the treatment of various malignancies, particularly acute myeloid leukemia (AML).
Mechanism of Action
This compound exerts its anti-cancer effects by targeting multiple kinases involved in cell cycle progression and cell survival.[1][2] It is a potent inhibitor of CDK2, CDK4, and CDK6, which are crucial for the G1 to S phase transition.[1][2] By inhibiting these CDKs, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to a G0/G1 cell cycle arrest.[2]
In addition to its effects on CDKs, this compound is also a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] FLT3 is a receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation and survival of leukemic cells. This compound blocks the phosphorylation of FLT3 and its downstream signaling pathways, including STAT5, AKT, and ERK, which contributes to the induction of apoptosis.[1][2]
Data Presentation
Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
| FLT3 | 0.28 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1]
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MGC803 | Gastric Cancer | 0.37 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.05 |
| MCF-7 | Breast Cancer | 2.84 |
| HCT-116 | Colorectal Carcinoma | 0.09 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 |
GI50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Materials:
-
Recombinant human CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1, and FLT3 enzymes.
-
Kinase-specific substrates (e.g., Histone H1 for CDKs, synthetic peptide for FLT3).
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP solution.
-
This compound stock solution (in DMSO).
-
Radiolabeled ATP (e.g., [γ-33P]ATP) or fluorescent-labeled ADP antibody for detection.
-
96-well plates.
-
Plate reader (scintillation counter or fluorescence plate reader).
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP or for use with an ADP-Glo™ assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by washing the phosphocellulose paper and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, the amount of ADP produced is measured using a fluorescence plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the growth inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 value.
Western Blot Analysis for Rb Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of Retinoblastoma protein.
Materials:
-
Cancer cell line (e.g., MV4-11).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
References
Preliminary Studies on FN-1501 in Hematological Malignancies: A Technical Overview
FN-1501 is an investigational small molecule multi-kinase inhibitor demonstrating significant potential in the treatment of hematological malignancies.[1][2] This technical guide provides an in-depth summary of the preliminary preclinical and clinical data, focusing on the compound's mechanism of action, efficacy, safety profile, and the methodologies employed in its initial evaluation.
Core Mechanism of Action
This compound exerts its antineoplastic activity by potently inhibiting FMS-related tyrosine kinase 3 (FLT3) and multiple cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6.[1][3][4]
-
FLT3 Inhibition : The FLT3 receptor tyrosine kinase is a critical regulator of cell growth, differentiation, and survival in hematopoietic cells.[5][6] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation, a key driver in approximately 30% of adult Acute Myeloid Leukemia (AML) cases.[7][8] this compound directly inhibits the phosphorylation of FLT3 and its downstream signaling mediator, STAT5, thereby arresting the cell cycle and inducing apoptosis in leukemia cells.[9][10]
-
CDK Inhibition : CDKs are serine/threonine kinases that, when complexed with cyclins, govern the progression of the cell cycle.[1] Dysregulation and overexpression of CDKs are common hallmarks of cancer, leading to unchecked cellular proliferation.[8] By inhibiting CDK2, CDK4, and CDK6, this compound can induce cell cycle arrest, primarily at the G1 phase, preventing cancer cells from dividing.[8]
The dual inhibition of both FLT3 and key cell cycle CDKs represents a synergistic approach to targeting the fundamental machinery of cancer cell proliferation and survival in hematological malignancies.[8]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against its target kinases and robust anti-proliferative effects across various cancer cell lines, including those relevant to hematological malignancies.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
|---|---|
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
Data sourced from MedChemExpress and GlpBio.[3][11]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
|---|---|---|
| RS4;11 | Acute Lymphoblastic Leukemia | 0.05 ± 0.01 |
| HCT-116 | Colon Carcinoma | 0.09 ± 0.04 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 ± 0.02 |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
GI50: 50% growth inhibition concentration. Data sourced from MedChemExpress and GlpBio.[3][11]
In Vivo Xenograft Studies
In a mouse xenograft model using MV4-11 cells (human AML), this compound showed significant, dose-dependent anti-tumor activity.
Table 3: In Vivo Efficacy in MV4-11 Xenograft Model
| Treatment Group (i.v.) | Dosage | Outcome |
|---|---|---|
| This compound | 15, 30, or 40 mg/kg/day | Dose-dependent and significant suppression of tumor growth. |
| Control | Vehicle | - |
Data sourced from MedChemExpress and GlpBio.[3][11]
The compound also exhibited a manageable safety profile in preclinical models, with a lethal dose (LD50) of 185.67 mg/kg in ICR mice and minimal cytotoxicity against normal lymphocyte cells.[3][11]
Experimental Protocols
-
Kinase Inhibition Assays (IC50 Determination): The inhibitory activity of this compound against target kinases was likely determined using in vitro radiometric or fluorescence-based kinase assays. These assays typically involve incubating the purified kinase, a specific substrate (e.g., a peptide), and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50).
-
Cell Proliferation Assays (GI50 Determination): The anti-proliferative effects were assessed by treating cancer cell lines with a range of this compound concentrations for a set period (e.g., 72 hours). Cell viability was then measured using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB). The GI50 value is the drug concentration that causes a 50% reduction in cell growth compared to untreated controls.
-
Xenograft Mouse Models: Human cancer cells (e.g., MV4-11) were subcutaneously inoculated into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intravenously (i.v.) at specified doses and schedules. Tumor volume was measured regularly throughout the study to assess anti-tumor efficacy. The percent tumor regression (PTR) was calculated as: PTR = 100% × (initial tumor volume - final tumor volume) / initial tumor volume.[11]
Phase I Clinical Studies
This compound has been evaluated in a multicenter, open-label, Phase I/II dose-escalation study (NCT03690154) in patients with advanced solid tumors and relapsed or refractory (R/R) AML.[5][6][7]
Study Design and Objectives
-
Primary Objectives: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and assess the overall safety and tolerability of this compound.[5][6]
-
Secondary Objectives: To evaluate the pharmacokinetic (PK) profile and preliminary anti-tumor activity.[5][6]
-
Methodology: The trial employed a standard 3+3 dose-escalation design.[5][6] Patients received this compound intravenously three times a week for two weeks, followed by one week of rest, constituting a 21-day cycle.[5][6]
Table 4: Phase I Trial Demographics and Design (NCT03690154)
| Parameter | Details |
|---|---|
| Patient Population | 48 total patients (47 solid tumors, 1 AML) as of Dec 2021/Apr 2023 DCO.[5][6][12] |
| Dose Escalation Range | 2.5 mg to 226 mg.[5][6] |
| Median Prior Treatments | 5 (range 1-12).[6][7] |
| Maximum Tolerated Dose (MTD) | Determined to be 170 mg.[6][12] |
| Dose-Limiting Toxicities (DLTs) | Observed at 226 mg dose: Grade 3 thrombocytopenia (n=1) and Grade 3 infusion-related reaction (n=1).[6][12] |
DCO: Data Cut-Off.
Clinical Safety and Tolerability
This compound demonstrated a manageable safety profile. As of the November 2020 data cut-off, treatment-related adverse events (TRAEs) were reported in 58% of patients, mostly Grade 1 or 2.[7]
Table 5: Common Treatment-Related Adverse Events (TRAEs) (≥10% of Patients)
| Adverse Event | Grade | Frequency |
|---|---|---|
| Fatigue | Mostly 1-2 | 20% |
| Nausea | Mostly 1-2 | 15% |
| Infusion-Related Reaction | Mostly 1-2 | 10% |
Data from AACR 2021 abstract (N=40 patients).[7]
Grade ≥3 TRAEs were infrequent, observed in 3 patients, and included anemia, fatigue, and increased serum creatinine.[7]
Preliminary Efficacy and Pharmacokinetics
While the Phase I study was primarily focused on safety, this compound showed signs of anti-tumor activity in heavily pre-treated patients.
Table 6: Preliminary Anti-Tumor Activity (Solid Tumors)
| Response Category | Number of Patients (N=25) | Details |
|---|---|---|
| Partial Response (PR) | 1 | Confirmed PR in a patient with endometrial carcinoma at the 40 mg dose (47% tumor shrinkage).[7] |
| Stable Disease (SD) | 10 | Durable SD observed across multiple cancer types including renal, ovarian, and gastric.[7][9] |
| Progressive Disease (PD) | 14 | - |
Data from AACR 2021 abstract.[7]
Table 7: Pharmacokinetic (PK) Profile of this compound
| PK Parameter | Value |
|---|---|
| Half-life (t½) | ~12-19 hours |
| Exposure (Cmax & AUC) | Increased proportionally with dose |
Data from ASCO 2020 and AACR 2021 abstracts.[7][9]
Conclusion and Future Directions
Preliminary studies of this compound reveal a promising dual FLT3/CDK inhibitor with a clear mechanism of action. Preclinical data established potent in vitro and in vivo activity against relevant cancer models, particularly those driven by FLT3 mutations. The initial Phase I clinical trial in patients with advanced cancers, including one AML patient, has demonstrated a manageable safety profile and early signals of clinical activity.[5][7] The MTD has been established at 170 mg, paving the way for Phase II studies to further evaluate efficacy.[6][12]
Future research will likely focus on:
-
Expanding clinical trials in patient populations with hematological malignancies, especially FLT3-mutated AML.
-
Investigating this compound in combination with other standard-of-care agents.
-
Exploring pharmacodynamic biomarkers to identify patients most likely to respond to treatment.
The data gathered to date supports the continued development of this compound as a novel therapeutic agent for hematological and other malignancies.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
FN-1501: A Potent Multi-Kinase Inhibitor Targeting FLT3-Mutated Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2] FN-1501 is a novel, potent, small molecule multi-kinase inhibitor targeting FLT3 and cyclin-dependent kinases (CDKs) with significant preclinical and emerging clinical activity in FLT3-mutated AML.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and clinical development. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising therapeutic agent.
Introduction to this compound
This compound is a small molecule inhibitor that potently targets FLT3, as well as CDK subtypes 2, 4, and 6.[3][5] The dual inhibition of FLT3 and CDKs provides a multi-pronged attack on the proliferative and survival pathways crucial for AML cells. By inhibiting the constitutively activated FLT3 receptor, this compound directly targets the primary oncogenic driver in FLT3-mutated AML.[6] The concurrent inhibition of CDKs, which are key regulators of the cell cycle, may induce apoptosis and further halt tumor cell proliferation.[3] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various leukemia and solid tumor xenograft models.[1][7]
Mechanism of Action
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal growth and differentiation of hematopoietic precursor cells.[8] Upon binding its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades such as RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT.[8][9] These pathways are essential for cellular proliferation, growth, and survival.[8] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival.[10]
This compound binds to and inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking the downstream signaling pathways that drive leukemogenesis.[3][6] Preclinical data indicates that this compound inhibits the phosphorylation of FLT3 and its downstream target STAT5 in human acute leukemia cell lines.[6] This inhibition leads to cell cycle arrest and apoptosis.[6]
Preclinical Data
Kinase and Cellular Potency
This compound has demonstrated potent inhibitory activity against FLT3 and various CDK complexes in biochemical assays. It also shows strong anti-proliferative effects in several tumor cell lines, particularly those with FLT3 mutations.
| Target Enzyme/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| Kinase Activity | |||
| FLT3 | Biochemical Assay | 0.28 ± 0.01 | [4] |
| CDK2/cyclin A | Biochemical Assay | 2.47 ± 0.21 | [4] |
| CDK4/cyclin D1 | Biochemical Assay | 0.85 ± 0.28 | [4] |
| CDK6/cyclin D1 | Biochemical Assay | 1.96 ± 0.08 | [4] |
| Cellular Activity | |||
| RS4;11 (AML, FLT3-mutated) | Cell Viability | 0.05 ± 0.01 | [4] |
| MV4-11 (AML, FLT3-mutated) | Cell Viability | Not explicitly stated, but potent | [4] |
| HCT-116 (Colon Cancer) | Cell Viability | 0.09 ± 0.04 | [4] |
| NCI-H82 (Lung Cancer) | Cell Viability | 0.11 ± 0.02 | [4] |
| MGC803 (Gastric Cancer) | Cell Viability | 0.37 ± 0.04 | [4] |
| MCF-7 (Breast Cancer) | Cell Viability | 2.84 ± 0.25 | [4] |
In Vivo Efficacy in Xenograft Models
In a preclinical xenograft model using MV4-11 AML cells, intravenous administration of this compound led to a dose-dependent and significant suppression of tumor growth.[4]
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| ICR Mice | MV4-11 | This compound (i.v.) | 15, 30, or 40 mg/kg/d | Dose-dependent and significant | [4] |
Clinical Development
This compound is being evaluated in a Phase I/II, multicenter, open-label, dose-escalation study in patients with advanced solid tumors and relapsed/refractory (R/R) AML (NCT03690154).[1][7][8]
Study Design and Objectives
The primary objectives of the Phase I portion of the study are to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound.[1][7] Secondary objectives include assessing the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity.[1][7]
Preliminary Clinical Findings
As of the data cut-off in December 2021, 47 patients (46 with solid tumors, 1 with AML) were enrolled in the dose-escalation cohorts, with doses ranging from 2.5 to 226 mg.[7]
| Parameter | Value | Reference |
| Patient Population | ||
| Total Enrolled | 47 | [7] |
| Solid Tumors | 46 | [7] |
| AML | 1 | [7] |
| Safety | ||
| Maximum Tolerated Dose (MTD) | 170 mg | [8] |
| Dose-Limiting Toxicities (at 226 mg) | Grade 3 thrombocytopenia, Grade 3 infusion-related reaction | [8] |
| Most Common Grade ≥3 TRAEs (≥5%) | Diarrhea, hyponatremia | [8] |
| Pharmacokinetics | ||
| Mean Half-life (t1/2) | 12-19 hours | [1] |
| Exposure (AUC and Cmax) | Increased in a dose-proportional manner | [1] |
| Preliminary Efficacy | ||
| Best Overall Response (Solid Tumors) | 1 Partial Response (PR), 10 Stable Disease (SD) | [1] |
Experimental Protocols
Kinase Inhibition Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.
-
Methodology:
-
Recombinant human kinases (e.g., FLT3, CDK2/cyclin A, CDK4/cyclin D1, CDK6/cyclin D1) are incubated with a specific substrate and ATP.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based detection.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay
-
Principle: To measure the growth inhibitory effects (GI50) of this compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., RS4;11, MV4-11) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.
-
The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated controls.
-
GI50 values are determined from the dose-response curves.
-
In Vivo Xenograft Study
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., ICR mice) are subcutaneously or intravenously inoculated with human AML cells (e.g., MV4-11).
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered intravenously at different dose levels and schedules.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting for p-FLT3, p-STAT5).
-
Future Directions and Conclusion
This compound is a promising multi-kinase inhibitor with potent activity against FLT3 and CDKs, demonstrating significant preclinical efficacy in FLT3-mutated AML models. Early clinical data suggests a manageable safety profile and preliminary signs of anti-tumor activity. Further investigation in the Phase II part of the ongoing clinical trial will be crucial to fully elucidate its therapeutic potential in AML and other malignancies. The dual-targeting mechanism of this compound may offer an advantage over more selective FLT3 inhibitors by simultaneously targeting cell cycle progression, potentially leading to more durable responses and overcoming resistance mechanisms. The continued development of this compound represents an important advancement in the treatment landscape for FLT3-mutated AML.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of FN-1501: A Potent FLT3/CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent, small-molecule multi-kinase inhibitor with significant activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[1][2][3] Its ability to target key regulators of cell cycle progression and oncogenic signaling has positioned it as a compound of interest in cancer research, particularly for hematological malignancies like acute myeloid leukemia (AML).[3][4] This technical guide provides an in-depth overview of the basic research applications of this compound, including its target profile, mechanism of action, and detailed experimental protocols for its use in preclinical studies.
Mechanism of Action
This compound exerts its anti-neoplastic activity by binding to and inhibiting the activity of several key kinases.[1][2] It is particularly potent against FLT3, a receptor tyrosine kinase frequently mutated or overexpressed in AML, and CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2][5] Inhibition of these kinases by this compound leads to the suppression of downstream signaling pathways, including ERK, AKT, and STAT5, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.[3]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
| Data sourced from MedChemExpress and GlpBio.[5][6] |
Table 2: Anti-proliferative Activity of this compound (GI50)
| Cell Line | Cancer Type | GI50 (nM) |
| RS4;11 | Acute Myeloid Leukemia | 0.05 ± 0.01 |
| MV4-11 | Acute Myeloid Leukemia | 0.008 µM |
| HCT-116 | Colon Carcinoma | 0.09 ± 0.04 |
| NCI-H82 | Lung Carcinoma | 0.11 ± 0.02 |
| MGC803 | Gastric Carcinoma | 0.37 ± 0.04 |
| MCF-7 | Breast Carcinoma | 2.84 ± 0.25 |
| Data sourced from MedChemExpress, GlpBio, and MedKoo Biosciences.[3][5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits FLT3 and CDKs, blocking key oncogenic signaling pathways.
Caption: A typical workflow for the preclinical evaluation of this compound.
Experimental Protocols
Biochemical Kinase Assay
This protocol is for determining the IC50 values of this compound against target kinases.
Materials:
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.[6]
-
Recombinant kinases (FLT3, CDKs).
-
This compound dissolved in 100% DMSO.
-
[γ-33P] ATP (10 Ci/μL).
-
Filter paper.
Procedure:
-
Prepare the kinase reaction mixture in the reaction buffer at room temperature with a final ATP concentration of 10 μM.[6]
-
Deliver this compound at various concentrations to the kinase reaction mixture using acoustic technology.
-
Incubate the mixture for 20 minutes at room temperature.[6]
-
Initiate the reaction by adding 10 μM [γ-33P] ATP.
-
Carry out the reaction at 25°C for 120 minutes.[6]
-
Stop the reaction and detect kinase activity using the filter-binding method.
-
Calculate IC50 values and generate curve fits using appropriate software (e.g., Prism).[6]
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is for determining the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Human AML cell line (e.g., MV4-11).
-
Culture medium: IMDM with 10% FBS, 2% L-glutamine, and 1% penicillin/streptomycin.[6]
-
96-well culture plates.
-
This compound at various concentrations.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Multilabel reader.
Procedure:
-
Culture MV4-11 cells in the appropriate medium at 37°C with 5% CO2.[6]
-
Seed the cells in 96-well culture plates at a density of 10,000 cells/well.[6]
-
Add this compound at various concentrations to the wells. Include a DMSO control.
-
Incubate the plates for 72 hours.[6]
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a multilabel reader.
-
Normalize the data to the DMSO control group and represent as the mean of at least three independent measurements.[6]
In Vivo Xenograft Mouse Model
This protocol is for evaluating the in vivo anti-tumor activity of this compound.
Materials:
-
Six-week-old female nu/nu mice.[6]
-
MV4-11 cells in exponential growth phase.
-
This compound for intravenous administration.
Procedure:
-
House the mice in a specific pathogen-free facility.[6]
-
Harvest MV4-11 cells and implant them into the mice to establish tumors.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound intravenously at various doses (e.g., 15, 30, or 40 mg/kg/day).[5][6] Administer a vehicle control to the control group.
-
Monitor and measure tumor growth regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis.
-
Assess the dose-dependent suppression of tumor growth.[5][6]
Conclusion
This compound is a promising multi-kinase inhibitor with potent activity against FLT3 and CDKs. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, particularly those relevant to AML, underscores its potential as a therapeutic agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the basic research applications of this compound and further elucidate its therapeutic potential. As research progresses, this compound may emerge as a valuable tool in the development of novel cancer therapies.
References
- 1. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for FN-1501 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro efficacy of FN-1501, a potent multi-kinase inhibitor, on cancer cell viability. This compound targets key cell cycle regulators and signaling pathways, making it a compound of interest for cancer therapeutics.
Introduction
This compound is a small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), including CDK2, CDK4, and CDK6.[1][2][3] These kinases are crucial for cell cycle progression and proliferation, and their dysregulation is a hallmark of many cancers.[1][2] By inhibiting these targets, this compound can induce apoptosis and suppress tumor cell growth.[1][2] This application note details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to quantify the cytotoxic effects of this compound on various cancer cell lines. This assay provides a highly sensitive and high-throughput method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]
Principle of the Assay
The CellTiter-Glo® assay utilizes a thermostable luciferase to catalyze the reaction between luciferin and ATP, generating a luminescent signal that is directly proportional to the amount of ATP present. In healthy, metabolically active cells, ATP levels are high. Upon cell death, ATP is rapidly degraded. Therefore, the intensity of the luminescent signal reflects the number of viable cells in the culture. The homogeneous "add-mix-measure" format simplifies the procedure, as it does not require cell washing or removal of medium.[4][5]
Quantitative Data Summary
The following table summarizes the reported 50% growth inhibition (GI₅₀) values for this compound in various cancer cell lines after a 72-hour treatment period, as determined by the CellTiter-Glo assay.[3][6]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| RS4;11 | Acute Myeloid Leukemia | 0.05 ± 0.01 |
| HCT-116 | Colon Carcinoma | 0.09 ± 0.04 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 ± 0.02 |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format and can be scaled for 384-well plates.
Materials and Reagents:
-
This compound compound
-
Cancer cell lines of interest (e.g., RS4;11, HCT-116, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (suitable for luminescence readings)
-
Multichannel pipette
-
Luminometer
Experimental Workflow Diagram:
Caption: Experimental workflow for determining this compound cell viability.
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest with trypsin and resuspend in fresh medium. For suspension cells, directly collect and resuspend.
-
Perform a cell count to determine cell concentration.
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells) and resume normal growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted this compound to the appropriate wells. For the vehicle control wells, add medium containing the same final concentration of the solvent.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[7]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Record the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Express cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the GI₅₀ value.
This compound Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.
Caption: this compound inhibits FLT3 and CDK signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. glpbio.com [glpbio.com]
- 7. OUH - Protocols [ous-research.no]
Application Note: High-Throughput Screening and Potency Determination of the Multi-Kinase Inhibitor FN-1501
For Research Use Only. Not for use in diagnostic procedures.
Abstract
FN-1501 is a potent small molecule inhibitor targeting multiple kinases, including FMS-like tyrosine kinase 3 (FLT3) and several cyclin-dependent kinases (CDKs).[1][2][3][4] This application note provides a detailed protocol for performing a kinase inhibition assay to determine the potency of this compound against its primary kinase targets using a luminescence-based ADP detection method. The described biochemical assay is suitable for high-throughput screening (HTS) and determination of IC50 values for this compound and other kinase inhibitors.
Introduction
This compound is a multi-targeted kinase inhibitor with significant activity against FLT3 and cyclin-dependent kinases CDK2, CDK4, and CDK6.[1][2][3][4] Dysregulation of these kinases is implicated in various cancers. FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[5] Mutations leading to constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML).[6] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7][8] this compound's ability to inhibit these key signaling nodes makes it a promising candidate for cancer therapy.[4]
This document provides a detailed protocol for a biochemical kinase inhibition assay to quantify the inhibitory activity of this compound against its target kinases. The described method utilizes the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10] This assay format is highly sensitive, amenable to HTS, and can be used for a wide range of kinases.[11]
Target Kinase Information
This compound has demonstrated potent inhibition of the following kinases:
| Target Kinase | Known IC50 (nM) |
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
| [Source: MedChemExpress[2]] |
Signaling Pathways
This compound targets key nodes in signaling pathways that control cell proliferation, survival, and differentiation.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for determining the IC50 of this compound against its target kinases in a 384-well plate format.
Materials and Reagents
-
This compound (or other test inhibitor)
-
Recombinant human kinases (FLT3, CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D1)
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Detailed Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase buffer containing a final DMSO concentration that does not exceed 1% in the final reaction volume.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate master mix in kinase buffer. The optimal concentrations of kinase and substrate should be empirically determined.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase/luciferin substrate for luminescence generation.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation
The results of the kinase inhibition assay can be summarized in the following table.
| Kinase Target | This compound IC50 (nM) |
| FLT3 | Experimental Value |
| CDK2/cyclin A | Experimental Value |
| CDK4/cyclin D1 | Experimental Value |
| CDK6/cyclin D1 | Experimental Value |
Conclusion
This application note provides a robust and reproducible method for determining the inhibitory potency of this compound against its target kinases. The ADP-Glo™ Kinase Assay is a versatile platform suitable for both single-compound profiling and large-scale screening campaigns in drug discovery and development. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers and scientists.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors | MDPI [mdpi.com]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Khan Academy [khanacademy.org]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the FN-1501 Xenograft Model in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent, small-molecule, multi-kinase inhibitor with significant potential in oncological research and development.[1][2] Primarily targeting Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3), this compound has demonstrated broad anti-tumor activity in various preclinical models, including a range of solid tumor and leukemia xenografts.[3][4][5] Its mechanism of action involves the inhibition of key proteins that regulate the cell cycle and cellular proliferation, leading to apoptosis in cancer cells that overexpress these kinases.[1][2] this compound also shows inhibitory activity against other tyrosine kinases such as PDGFR, ALK, and RET.[6][7][8] These application notes provide detailed methodologies for utilizing the this compound xenograft model for solid tumor research, along with key performance data and pathway visualizations.
Data Presentation
In Vitro Kinase Inhibition
This compound has shown potent inhibition of several key kinases involved in cell cycle progression and oncogenesis. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
| FLT3 | 0.28 |
Data sourced from MedChemExpress.[9]
In Vitro Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated in various human cancer cell lines. The half-maximal growth inhibition (GI50) values are presented below.
| Cell Line | Cancer Type | GI50 (nM) |
| MGC803 | Gastric Cancer | 0.37 |
| RS4;11 | Leukemia | 0.05 |
| MCF-7 | Breast Cancer | 2.84 |
| HCT-116 | Colorectal Cancer | 0.09 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 |
Data sourced from MedChemExpress.[9]
In Vivo Efficacy in Xenograft Model
Preclinical studies in a leukemia xenograft model using MV4-11 cells have demonstrated significant dose-dependent tumor growth suppression with this compound.[9]
| Animal Model | Cell Line | Treatment | Outcome |
| ICR Mice | MV4-11 | 15, 30, or 40 mg/kg/day, intravenous (i.v.) | Dose-dependent suppression of tumor growth |
Data sourced from MedChemExpress.[9]
Experimental Protocols
Cell Culture
-
Cell Lines : Obtain the desired solid tumor cell line (e.g., HCT-116 for colorectal cancer) from a reputable cell bank.
-
Culture Medium : Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For HCT-116, use McCoy's 5A medium with 10% FBS.
-
Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture : Passage cells upon reaching 80-90% confluency.
Xenograft Model Establishment
-
Animal Model : Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.
-
Cell Preparation : Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Implantation : Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization : Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.
This compound Administration
-
Drug Preparation : Prepare this compound for intravenous (i.v.) administration. The formulation used in clinical trials is for injection. For preclinical studies, consult the manufacturer's instructions for appropriate vehicle and solubility.
-
Dosing Regimen : Based on preclinical data, a starting point for dosing could be in the range of 15-40 mg/kg/day.[9] The dosing schedule from clinical trials for solid tumors was intravenous administration three times a week for two weeks, followed by a one-week rest period, in 21-day cycles.[3][4][5][6][10]
-
Administration : Administer the prepared this compound solution to the treatment group via intravenous injection. The control group should receive the vehicle solution.
-
Monitoring : Continue to monitor tumor volume and body weight of the animals throughout the study. Observe for any signs of toxicity.
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI) : At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis : Perform statistical analysis to determine the significance of the observed differences in tumor growth between the treatment and control groups.
-
Pharmacodynamic Analysis (Optional) : Collect tumor samples at the end of the study to analyze the levels of target proteins (e.g., phosphorylated forms of CDK substrates or FLT3) to confirm target engagement.
Visualizations
This compound Mechanism of Action
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FN-1501 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent, small-molecule multi-kinase inhibitor with significant anti-neoplastic activity.[1][2] It primarily targets Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3).[1][3][4] This dual inhibitory action allows this compound to disrupt cell cycle progression and key signaling pathways that are often dysregulated in various cancers, particularly in acute myeloid leukemia (AML) where FLT3 mutations are prevalent.[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDKs and FLT3. Inhibition of CDK2, CDK4, and CDK6 leads to the dephosphorylation of the Retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors. This blocks the transition from the G1 to the S phase of the cell cycle, ultimately inducing cell cycle arrest.[5] Simultaneously, inhibition of the constitutively activated FLT3 receptor tyrosine kinase, common in certain leukemias, blocks downstream signaling pathways such as the STAT5, AKT, and ERK pathways.[4][5] This disruption of pro-survival signaling can lead to the induction of apoptosis.
Data Summary: In Vitro Efficacy of this compound
The following tables summarize the inhibitory activity of this compound against its target kinases and its growth-inhibitory effects on various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
Data sourced from MedChemExpress.[3]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| RS4;11 | Acute Myeloid Leukemia | 0.05 ± 0.01 |
| MV4-11 | Acute Myeloid Leukemia | 0.008 µM |
| HCT-116 | Colorectal Carcinoma | 0.09 ± 0.04 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 ± 0.02 |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data for all cell lines except MV4-11 is from MedChemExpress[3]. Data for MV4-11 is from MedKoo Biosciences.[4]
Experimental Protocols
Herein are detailed protocols for evaluating the effects of this compound on cancer cell lines.
Protocol 1: Cell Proliferation/Cytotoxicity Assay (MTT/XTT or CellTiter-Glo®)
This protocol is designed to determine the effective concentration of this compound for inhibiting cell growth.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Subtract the background absorbance/luminescence from all wells. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log concentration of this compound and determine the GI50 or IC50 value using a non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined GI50/IC50 for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells once with cold PBS. Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC/PE and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot. Analyze the stained cells in a dot plot of Annexin V vs. PI. The populations should be gated as follows:
-
Live cells: Annexin V-negative, PI-negative (lower-left quadrant)
-
Early apoptotic cells: Annexin V-positive, PI-negative (lower-right quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper-right quadrant)
-
Necrotic cells: Annexin V-negative, PI-positive (upper-left quadrant)
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on single cells using pulse width/area. Analyze the DNA content using a histogram. The peaks will represent cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.
Protocol 4: Western Blot Analysis of this compound-Induced Signaling Changes
This protocol is for detecting changes in the phosphorylation status of key proteins in the FLT3 and CDK signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-Rb (Ser780), anti-Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions:
-
p-STAT5 (Tyr694): 1:1000
-
STAT5: 1:1000
-
p-Rb (Ser780): 1:1000
-
Rb: 1:1000
-
Loading control: 1:5000
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Visualizations
This compound Signaling Pathway
References
Application Notes and Protocols for FN-1501 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent, multi-kinase inhibitor targeting Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism of action suggests potential therapeutic applications in a range of malignancies driven by dysregulation of the cell cycle and aberrant FLT3 signaling.[1][4] Preclinical data have demonstrated the anti-proliferative activity of this compound as a single agent in various cancer cell lines and in vivo xenograft models.[3][4] This document provides detailed application notes and proposed protocols for the investigation of this compound in combination with other chemotherapy agents, based on the established mechanisms of CDK and FLT3 inhibition and existing preclinical and clinical data for other inhibitors targeting these pathways.
Disclaimer: The following protocols are proposed based on the known pharmacology of this compound and the broader classes of CDK and FLT3 inhibitors. These are intended to serve as a starting point for preclinical research and have not been clinically validated for this compound in combination. Appropriate in vitro and in vivo studies are essential to determine the optimal combination, dosage, and scheduling for this compound with other cytotoxic or targeted agents.
Rationale for Combination Therapy
The dual inhibition of CDK4/6 and FLT3 by this compound provides a strong rationale for its use in combination with standard chemotherapy agents.
-
Targeting Cell Cycle Progression (CDK4/6 Inhibition): By inducing a G1 cell cycle arrest, CDK4/6 inhibitors can, in theory, either synergize with or antagonize the effects of chemotherapy. The outcome is often dependent on the class of the chemotherapeutic agent and the timing of administration. For DNA-damaging agents, a preceding cell cycle arrest may allow for the accumulation of damage, leading to enhanced apoptosis.
-
Inhibiting Pro-Survival Signaling (FLT3 Inhibition): In malignancies such as Acute Myeloid Leukemia (AML), mutated FLT3 provides a strong pro-survival signal.[4] Inhibition of FLT3 can sensitize cancer cells to the cytotoxic effects of chemotherapy.[5]
Preclinical Data Summary for this compound (Monotherapy)
A summary of the available preclinical data for single-agent this compound is presented below to inform the design of combination studies.
| Parameter | Value | Cell Lines/Model | Reference |
| IC50 | |||
| CDK2/cyclin A | 2.47 nM | Biochemical Assay | [3] |
| CDK4/cyclin D1 | 0.85 nM | Biochemical Assay | [3] |
| CDK6/cyclin D1 | 1.96 nM | Biochemical Assay | [3] |
| FLT3 | 0.28 nM | Biochemical Assay | [3] |
| GI50 | |||
| MGC803 (Gastric Cancer) | 0.37 µM | Cell-based Assay | [3] |
| RS4;11 (Leukemia) | 0.05 µM | Cell-based Assay | [3] |
| MCF-7 (Breast Cancer) | 2.84 µM | Cell-based Assay | [3] |
| HCT-116 (Colon Cancer) | 0.09 µM | Cell-based Assay | [3] |
| NCI-H82 (Lung Cancer) | 0.11 µM | Cell-based Assay | [3] |
| In Vivo Efficacy | Dose-dependent tumor growth suppression | MV4-11 xenograft mice | [3] |
Proposed Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating this compound in combination with other chemotherapy agents.
References
- 1. Chemotherapy and CDK4/6 inhibitors: Unexpected bedfellows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition enhances antitumor efficacy of chemotherapy and immune checkpoint inhibitor combinations in preclinical models and enhances T-cell activation in patients with SCLC receiving chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of FN-1501-Induced Apoptosis by Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FN-1501 is a potent small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1][2][3][4] Dysregulation of these kinases is a hallmark of various cancers, making this compound a promising candidate for anti-cancer therapy.[5][6] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cells, particularly Diffuse Large B-cell Lymphoma (DLBCL), using flow cytometry. The methodologies described herein are essential for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
This compound has been shown to inhibit cell proliferation, induce G1/S phase cell cycle arrest, and trigger caspase-dependent apoptosis in cancer cells.[1][7] Its mechanism of action involves the suppression of key signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways.[1]
Data Presentation
The following tables summarize the expected quantitative data from studies analyzing the effects of this compound on cancer cell lines.
Table 1: Inhibitory Activity of this compound against Target Kinases
| Target Kinase | IC₅₀ (nM) |
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| RS4;11 | Acute Myeloid Leukemia | 0.05 ± 0.01 |
| HCT-116 | Colon Cancer | 0.09 ± 0.04 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 ± 0.02 |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
GI₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.[1]
Table 3: Dose-Dependent Effect of this compound on Apoptosis in DLBCL Cells (Representative Data)
| This compound Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 5.2 | 2.1 | 7.3 |
| 10 | 15.8 | 5.4 | 21.2 |
| 50 | 35.2 | 12.7 | 47.9 |
| 100 | 50.1 | 25.3 | 75.4 |
This table presents expected trends based on published findings that this compound induces a dose-dependent increase in apoptosis.[1][7] The data is illustrative and may vary based on the cell line and experimental conditions.
Table 4: Dose-Dependent Effect of this compound on Cell Cycle Distribution in DLBCL Cells (Representative Data)
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.3 | 35.1 | 19.6 |
| 10 | 58.7 | 25.4 | 15.9 |
| 50 | 70.1 | 18.2 | 11.7 |
| 100 | 78.5 | 10.3 | 11.2 |
This table illustrates the expected dose-dependent G1/S phase arrest induced by this compound as reported in the literature.[1][7] Actual values may differ depending on the experimental setup.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol details the steps to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., DLBCL cell lines SU-DHL-4, OCI-LY1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well in complete culture medium and incubate overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to generate a histogram of DNA content.
-
Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Apoptosis Analysis Workflow.
Caption: Cell Cycle Analysis Workflow.
References
- 1. This compound Inhibits Diffuse Large B-Cell Lymphoma Tumor Growth by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Diffuse Large B-Cell Lymphoma Tumor Growth by Inducing Cell Cycle Arrest and Apoptosis - Feng - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Events Inhibiting Apoptosis in Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Establishing an FN-1501 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for developing and characterizing a cancer cell line with acquired resistance to FN-1501, a multi-kinase inhibitor targeting cyclin-dependent kinases (CDK) 2, 4, and 6, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] The protocols outlined below are intended to guide researchers in establishing a valuable in vitro model for studying the mechanisms of resistance to this compound and for the preclinical evaluation of novel therapeutic strategies to overcome such resistance.
Introduction
This compound is a potent small molecule inhibitor with demonstrated anti-proliferative activity against various cancer cell lines.[3] It exerts its therapeutic effects by targeting key regulators of the cell cycle (CDK2, CDK4, CDK6) and a receptor tyrosine kinase frequently mutated in hematological malignancies (FLT3).[1][2] As with many targeted therapies, the development of acquired resistance is a significant clinical challenge that can limit the long-term efficacy of this compound.
Understanding the molecular mechanisms that drive resistance is paramount for the development of next-generation inhibitors and rational combination therapies. The establishment of a well-characterized this compound resistant cell line provides an indispensable tool for these investigations. This document outlines the protocols for generating such a cell line and for performing initial characterization to elucidate potential resistance pathways.
Hypothetical Mechanisms of Resistance to this compound
Acquired resistance to multi-kinase inhibitors like this compound can arise from a variety of molecular alterations. Based on known mechanisms of resistance to CDK and FLT3 inhibitors, potential mechanisms for this compound resistance include:
-
On-target secondary mutations: Alterations in the kinase domains of CDK2, CDK4, CDK6, or FLT3 that prevent this compound binding.[4]
-
Activation of bypass signaling pathways: Upregulation of alternative pro-survival and proliferative pathways that circumvent the inhibition of CDKs and FLT3. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[5][6][7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Alterations in cell cycle machinery: Overexpression of cyclins or downregulation of endogenous CDK inhibitors.
-
Upregulation of FLT3 ligand: Increased production of the FLT3 ligand by cancer cells can create an autocrine signaling loop that promotes proliferation despite the presence of the inhibitor.[8]
Experimental Protocols
Protocol for Establishing an this compound Resistant Cell Line
This protocol employs a dose-escalation method to gradually select for a population of cells with stable resistance to this compound.[9][10]
Materials:
-
Parental cancer cell line of interest (e.g., a cell line known to be sensitive to this compound)
-
This compound (powder or stock solution)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Cryovials
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Drug Treatment:
-
Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC50.
-
Culture the cells in this medium, monitoring their morphology and growth rate. Initially, a significant amount of cell death is expected.
-
When the surviving cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is recommended.
-
At each new concentration, there may be an initial period of slowed growth and increased cell death. Allow the cells to recover and resume a stable growth rate before the next dose escalation.
-
It is crucial to cryopreserve cells at each successful concentration step as a backup.[9][11]
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Once this is achieved, maintain the resistant cell line in a medium containing this high concentration of this compound to ensure the stability of the resistant phenotype.
-
-
Stability of Resistance:
-
To confirm that the resistance is a stable genetic or epigenetic change, culture a subset of the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks).
-
Re-evaluate the IC50 of this compound in these cells. A stable resistant line should retain its high IC50 even after a period in a drug-free environment.
-
Protocol for Characterization of the Resistant Cell Line
3.2.1. Cell Viability Assay to Confirm Resistance
-
Plate both parental and resistant cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay and calculate the IC50 for both cell lines. The resistance index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).
3.2.2. Western Blot Analysis of Signaling Pathways
-
Culture parental and resistant cells with and without this compound treatment.
-
Lyse the cells and perform Western blot analysis to examine the phosphorylation status and total protein levels of key components of the CDK/Rb and FLT3 signaling pathways, as well as potential bypass pathways.
-
Suggested proteins to probe:
-
CDK/Rb Pathway: p-Rb (Ser780, Ser807/811), total Rb, Cyclin D1, Cyclin E, p21, p27
-
FLT3 Pathway: p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5
-
Bypass Pathways: p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the parental and resistant cell lines.
Table 1: this compound Sensitivity Profile
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound Resistant | [Insert Value] | [Calculate Value] |
Table 2: Protein Expression and Phosphorylation Status
| Protein | Parental (Untreated) | Parental (+this compound) | Resistant (Untreated) | Resistant (+this compound) |
| p-Rb (Ser807/811) | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| Total Rb | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| p-FLT3 (Tyr591) | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| Total FLT3 | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| p-Akt (Ser473) | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| Total Akt | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| p-ERK1/2 | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
| Total ERK1/2 | [Relative Level] | [Relative Level] | [Relative Level] | [Relative Level] |
(Relative protein levels can be quantified from Western blot data using densitometry and normalized to a loading control like β-actin or GAPDH.)
Visualizations
This compound Mechanism of Action and Potential Resistance Pathways
Caption: this compound action and potential resistance mechanisms.
Workflow for Establishing an this compound Resistant Cell Line
Caption: Workflow for generating an this compound resistant cell line.
Logical Flow for Characterization of Resistant Cells
Caption: Logical workflow for characterizing resistant cells.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vcm.edpsciences.org [vcm.edpsciences.org]
- 7. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 8. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Dosing and Administration of FN-1501 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FN-1501 is a potent multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDK4/6), KIT, platelet-derived growth factor receptor (PDGFR), VEGFR2, anaplastic lymphoma kinase (ALK), and RET.[1][2] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML) with FLT3 mutations.[3][4] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available preclinical data, to guide researchers in designing efficacy and pharmacokinetic studies.
Data Presentation
Table 1: Summary of In Vivo Dosing and Efficacy of this compound in Mouse Xenograft Models
| Mouse Model | Cell Line | Mouse Strain | Administration Route | Dosing Schedule | Dose (mg/kg) | Efficacy |
| AML Xenograft | MV4-11 | nu/nu | Intravenous (i.v.) | Daily | 15, 30, 40 | Dose-dependent and significant suppression of tumor growth.[1] |
| AML Xenograft | MV4-11 | Not specified | Intravenous (i.v.) | Not specified | 5 | Tumor growth reached stasis.[4] |
| AML Xenograft | MOLM-13 | Not specified | Intravenous (i.v.) | Not specified | 20 | Tumor growth reached stasis.[4] |
| Toxicity Study | Not applicable | ICR | Intravenous (i.v.) | Single dose | 185.67 | LD50.[1] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, primarily FLT3. In cancer cells with activating FLT3 mutations, this compound blocks the constitutive activation of downstream signaling pathways crucial for cell proliferation and survival, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Automated and Continuous Monitoring of Animal Welfare through Digital Alerting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.flinders.edu.au [staff.flinders.edu.au]
- 4. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of FN-1501 Using Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FN-1501 is a potent small molecule inhibitor targeting Cyclin-Dependent Kinases 2, 4, and 6 (CDK2, CDK4, CDK6) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] These kinases are crucial regulators of cell cycle progression and are frequently dysregulated in various cancers.[1][2][3][4] this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in cancer cells by inhibiting these key signaling nodes.[1][2][5] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. These application notes provide detailed protocols for determining the IC50 of this compound in relevant cancer cell lines using two common cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously inhibiting CDK2/4/6 and FLT3.
-
CDK2/4/6 Inhibition: CDKs 4 and 6, in complex with D-type cyclins, phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the transcription of genes required for the G1 to S phase transition of the cell cycle. CDK2, in complex with cyclin E, further promotes the S phase entry. By inhibiting CDK2, CDK4, and CDK6, this compound prevents Rb phosphorylation, leading to G1 cell cycle arrest and subsequent inhibition of cell proliferation.[4][6]
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that, when activated by its ligand or through mutations (e.g., internal tandem duplications - ITD), triggers downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT pathways.[7][8][9] These pathways are critical for cell proliferation, survival, and differentiation. In hematological malignancies like acute myeloid leukemia (AML), FLT3 mutations lead to its constitutive activation, promoting leukemogenesis.[7][10] this compound inhibits this aberrant signaling, leading to apoptosis in FLT3-mutant cancer cells.
Below are diagrams illustrating the targeted signaling pathways and the experimental workflow.
Data Presentation
The following tables summarize the reported inhibitory activity of this compound from enzymatic and cell-based assays.
Table 1: Enzymatic IC50 Values for this compound
| Target | IC50 (nM) |
| FLT3 | 0.28 |
| CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
Table 2: Cell-Based GI50 (50% Growth Inhibition) Values for this compound
| Cell Line | Cancer Type | GI50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.05 |
| HCT-116 | Colon Carcinoma | 0.09 |
| NCI-H82 | Small Cell Lung Cancer | 0.11 |
| MGC803 | Gastric Cancer | 0.37 |
| MCF-7 | Breast Adenocarcinoma | 2.84 |
Experimental Protocols
Recommended Cell Lines
Based on the targets of this compound, the following commercially available human cancer cell lines are recommended for IC50 determination:
-
MV4-11 or MOLM-13: Acute Myeloid Leukemia (AML) cell lines with FLT3-ITD mutation.
-
MCF-7: Breast adenocarcinoma cell line, sensitive to CDK4/6 inhibitors.
-
HCT-116: Colon carcinoma cell line.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[11][12][13] The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize (for adherent cells) and count the cells. c. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 1000 nM). Include a vehicle control (DMSO only) and a no-treatment control. c. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. d. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 490 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which quantifies ATP, an indicator of metabolically active cells.[1][2][14][15]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding: a. Follow steps 1a-1d from the MTT assay protocol, using opaque-walled 96-well plates.
-
This compound Treatment: a. Follow steps 2a-2d from the MTT assay protocol.
-
CellTiter-Glo® Reagent Addition and Lysis: a. After the 72-hour incubation, equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of CellTiter-Glo® Reagent to each well. d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization and Data Acquisition: a. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. b. Measure the luminescence using a luminometer.
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average background reading (medium only) from all other readings.
-
Express the data as a percentage of the vehicle control (DMSO-treated cells), which is set to 100% viability.
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism or similar data analysis tools. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
-
Troubleshooting
-
High variability between replicate wells: Ensure uniform cell seeding and proper mixing of reagents.
-
Low signal in MTT assay: Increase the number of cells seeded or extend the incubation time with MTT.
-
Inconsistent IC50 values: Ensure the health and passage number of the cell lines are consistent between experiments. The IC50 can be influenced by cell density and incubation time.[7][16]
Conclusion
These protocols provide a robust framework for determining the IC50 of this compound in various cancer cell lines. The choice between the MTT and CellTiter-Glo® assays will depend on the available equipment and desired sensitivity. Accurate determination of the cell-based IC50 is a fundamental step in the preclinical evaluation of this promising multi-kinase inhibitor.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. scribd.com [scribd.com]
- 4. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating FN-1501 Solubility in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with the potent FLT3/CDK inhibitor, FN-1501, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a lipophilic compound with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) but is practically insoluble in water.[1][2] This characteristic necessitates careful preparation of stock and working solutions for use in aqueous experimental systems like cell culture media.
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue. This typically occurs when a concentrated stock solution in an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate.[1][3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Anhydrous, sterile dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][4][5][6] It is crucial to use a fresh, high-purity grade of DMSO to avoid moisture absorption, which can negatively impact the solubility of this compound.[2]
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize potential cytotoxic effects on your cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, it is essential to determine the specific tolerance of your cell line by running a vehicle control experiment.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your aqueous experimental setups.
Problem: this compound precipitates out of solution upon dilution in aqueous media.
Potential Cause 1: Suboptimal Dilution Technique
-
Solution: Employ a serial dilution method to gradually decrease the solvent polarity. Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous medium, first, create an intermediate dilution in a smaller volume of serum-free medium or phosphate-buffered saline (PBS). Gently vortex this intermediate dilution, and then add it to your final volume of complete medium.[3]
Potential Cause 2: High Final Concentration of this compound
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture system. You may need to perform a solubility test by preparing a range of concentrations and visually inspecting for precipitation after a suitable incubation period. If your desired experimental concentration exceeds the solubility limit, you may need to explore the use of solubilizing agents.
Potential Cause 3: Temperature Effects
-
Solution: Ensure that all components are at the appropriate temperature before mixing. Pre-warm your cell culture medium to 37°C before adding the this compound solution. Avoid repeated freeze-thaw cycles of your stock solution, as this can promote compound precipitation.[4][7] It is recommended to aliquot the stock solution into single-use vials.[3]
Potential Cause 4: pH of the Medium
-
Solution: While less common for DMSO-based solutions, the pH of the aqueous medium can influence the solubility of some compounds. Ensure your medium is properly buffered and the pH is stable.
Potential Cause 5: Interaction with Media Components
-
Solution: Components in complex media, such as high concentrations of salts or proteins in serum, can sometimes contribute to the precipitation of a dissolved compound. If you suspect this is the case, you can test the solubility of this compound in a simpler buffered solution like PBS to see if the issue persists.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 431.50 g/mol ).[4]
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[4]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
In a sterile conical tube, add 990 µL of pre-warmed complete cell culture media.
-
Add 10 µL of the 10 mM this compound stock solution to the media to create a 100 µM intermediate dilution.
-
Gently pipette up and down or vortex briefly to mix.
-
In a separate sterile conical tube containing 9 mL of pre-warmed complete media, add 1 mL of the 100 µM intermediate dilution.
-
Invert the tube several times to ensure thorough mixing. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (≥ 115.88 mM) | [6][8] |
| Water | Insoluble | [1] |
| Ethanol | 2 mg/mL | [1] |
Table 2: Example In Vivo Formulation for this compound
| Component | Percentage/Concentration | Reference |
| PEG400 | 25% | [5] |
| Ethanol | 3.7% | [5] |
| Glucose | 5% | [5] |
| Acetic acid/sodium acetate buffer | pH 4.5, 7.5% | [5] |
Visualizations
Signaling Pathways
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[9][10][11] Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results.
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: this compound inhibits CDK-mediated cell cycle progression.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues in an experimental setting.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Facebook [cancer.gov]
Troubleshooting FN-1501 instability in long-term storage
Welcome to the FN-1501 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and experimental use of this compound.
This compound is a potent, multi-kinase inhibitor targeting FLT3 and CDKs, showing promise in pre-clinical and clinical studies for various malignancies.[1][2][3] Due to its complex chemical structure, maintaining its stability, particularly during long-term storage, is critical for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, solid this compound powder should be stored at -20°C for up to three years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and used within six months, or at -20°C and used within one month.[5]
Q2: My this compound stock solution appears to have precipitated after thawing. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. To redissolve the compound, gently warm the tube to 37°C and vortex or sonicate the solution for a short period.[5] If precipitation persists, it may indicate compound degradation or solvent evaporation. It is recommended to prepare a fresh stock solution.
Q3: I am observing a gradual loss of activity of this compound in my cell-based assays over several months. What could be the cause?
A3: A gradual loss of activity often points to the degradation of the compound in your stock solution. This can be caused by improper storage, such as frequent freeze-thaw cycles or storage at an inappropriate temperature. It is also possible that the compound is unstable in the assay media over the course of a long incubation period.[6][7] We recommend performing a stability check of your stock solution using HPLC (see Protocol 1) and qualifying each new batch of stock solution before use in critical experiments.
Q4: Can this compound degrade if exposed to light or air?
A4: Like many complex organic molecules, this compound is susceptible to oxidative and photolytic degradation.[8] The primary degradation pathways for similar kinase inhibitors often involve oxidation.[8][9] Therefore, it is crucial to store both solid compound and stock solutions protected from light and to minimize exposure to air by keeping containers tightly sealed.
Troubleshooting Guide: Investigating this compound Instability
This guide provides a systematic approach to troubleshooting issues related to the long-term storage stability of this compound.
Problem: Decreased purity or appearance of new peaks in HPLC analysis of a stored this compound sample.
This is a common indicator of chemical degradation. The following steps will help you identify the potential cause and mitigate the issue.
Step 1: Verify Storage Conditions Ensure that the compound has been stored according to the recommended guidelines (-20°C for solid, -80°C for stock solutions in DMSO).[5] Check storage temperature logs if available. Accidental temperature excursions can significantly accelerate degradation.
Step 2: Assess the Impact of Storage Conditions If you suspect improper storage, a comparative stability study can provide definitive answers. The following table shows representative data from a forced degradation study on this compound.
Table 1: this compound Purity After 6 Months Under Various Storage Conditions
| Storage Condition | Formulation | Initial Purity (%) | Purity after 6 Months (%) | Key Degradant Peak (RT min) |
| -80°C, Dark | 10 mM in DMSO | 99.8 | 99.5 | 7.2 (Oxidation Product) |
| -20°C, Dark | 10 mM in DMSO | 99.8 | 97.1 | 7.2 (Oxidation Product) |
| 4°C, Dark | 10 mM in DMSO | 99.8 | 85.3 | 7.2 (Oxidation Product), 5.4 (Hydrolysis Product) |
| 25°C, Light | 10 mM in DMSO | 99.8 | 62.7 | 7.2 (Oxidation Product), 5.4 (Hydrolysis Product), 8.1 (Photodegradant) |
| -20°C, Dark | Solid Powder | 99.9 | 99.8 | Not Detected |
Step 3: Characterize Degradation Products If new peaks are observed in your chromatogram, it is important to characterize them to understand the degradation pathway. LC-MS is the preferred method for this analysis (see Protocol 2). The primary degradation products for this compound are typically a result of oxidation on the pyrazole ring and hydrolysis of the amide bond.
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed to assess the purity of this compound and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., Agilent 5HC-C18, 4.6 mm × 250 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 250 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 40°C.[9]
-
Sample Preparation: Dilute this compound stock solution to approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification
This method is used to determine the mass of unknown peaks observed during HPLC analysis to aid in their identification.
-
LC System: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract the mass spectra for the peaks of interest. Propose potential structures for degradants based on the mass difference from the parent compound (this compound, M.Wt: 431.49 g/mol [5]). Common modifications include oxidation (+16 Da) and hydrolysis of the amide bond.
Visual Guides
Caption: Major degradation pathways for this compound.
Caption: Workflow for troubleshooting this compound instability.
Caption: Factors influencing this compound long-term stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
Identifying and mitigating FN-1501 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of FN-1501, a multi-kinase inhibitor targeting Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
This compound is a potent inhibitor of CDK2, CDK4, CDK6, and FLT3.[1][2][3] These kinases are crucial regulators of cell cycle progression and cell proliferation, and their inhibition is the intended therapeutic mechanism of this compound in cancer.[3]
Q2: What are the known or potential off-target effects of this compound?
As a multi-kinase inhibitor, this compound has the potential to interact with other kinases beyond its primary targets. Preclinical and clinical studies suggest that this compound may also inhibit other tyrosine kinases, including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET.[4][5][6] The extent of inhibition of these off-targets can influence both the therapeutic efficacy and the adverse effect profile of the compound.
Q3: What are the common adverse events observed in clinical trials of this compound that could be related to off-target effects?
Phase I/II clinical trials of this compound in patients with advanced solid tumors have reported treatment-related adverse events such as fatigue, nausea, diarrhea, and infusion-related reactions.[5][6] More severe events included thrombocytopenia and hyponatremia.[5] These side effects can potentially be attributed to the inhibition of off-target kinases that play roles in normal physiological processes.
Q4: Why is it important to identify and mitigate the off-target effects of this compound in my experiments?
Identifying off-target effects is critical for several reasons:
-
Data Interpretation: Uncharacterized off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it may be caused by an off-target.
-
Translational Relevance: Understanding the full spectrum of a compound's activity is crucial for predicting its potential therapeutic window and toxicity profile in a clinical setting.
-
Mechanism of Action Studies: A comprehensive understanding of on- and off-target activities is necessary to fully elucidate the mechanism of action of this compound in a specific biological context.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, particularly those related to potential off-target effects.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: The observed phenotype may be a result of this compound engaging with an off-target kinase.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment and compare the IC50 for the observed phenotype with the known IC50 values for the on-targets of this compound. A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: Treat cells with a different, structurally unrelated inhibitor that targets the same primary kinases (CDKs and FLT3). If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Rescue Experiments: If a specific off-target is suspected, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase.
-
Issue 2: Cell toxicity observed at concentrations close to the on-target IC50.
-
Possible Cause: The observed toxicity may be due to on-target effects on essential cellular processes or off-target inhibition of a kinase critical for cell survival.
-
Troubleshooting Steps:
-
Cell Line Profiling: Test this compound in a panel of cell lines with varying expression levels of the on- and potential off-target kinases. Correlate the toxicity with the expression profile.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the primary targets of this compound. If the toxicity is not phenocopied, it is likely an off-target effect.
-
Acquired Resistance: Generate cell lines with acquired resistance to this compound and perform genomic and proteomic analyses to identify potential resistance mechanisms, which may point to the relevant on- or off-targets.
-
Quantitative Data Summary
The following tables summarize the known on-target inhibitory activities of this compound and a list of potential off-target kinases for which quantitative data should be obtained through kinase profiling assays.
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
| FLT3 | 0.28 |
Data from MedChemExpress.[1]
Table 2: Representative Panel of Potential Off-Target Kinases for this compound Profiling
| Kinase Family | Representative Kinases | Rationale for Inclusion |
| Receptor Tyrosine Kinases | KIT, PDGFRα, PDGFRβ, VEGFR2, RET, EGFR | Mentioned as potential targets in preclinical/clinical data.[4][5][6] |
| Non-receptor Tyrosine Kinases | SRC family (SRC, LYN, FYN), ABL | Common off-targets for ATP-competitive kinase inhibitors. |
| Serine/Threonine Kinases | ROCK, PIM, AURKA/B | Important kinases in related signaling pathways. |
This table provides a recommended starting point for off-target profiling. A broader kinome scan is recommended for comprehensive characterization.
Experimental Protocols
Detailed methodologies for key experiments to identify and validate this compound off-target effects are provided below.
Protocol 1: Biochemical Kinase Profiling (Kinome Scan)
This protocol outlines a general procedure for determining the selectivity of this compound against a large panel of purified kinases.
Objective: To quantitatively assess the inhibitory activity of this compound against a broad range of kinases to identify potential off-targets.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (radiolabeled [γ-³³P]ATP or unlabeled for non-radiometric assays)
-
Kinase reaction buffer
-
Assay plates (e.g., 384-well)
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., kinase reaction buffer with a final DMSO concentration ≤1%).
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the assay wells.
-
Add the purified kinase and its specific substrate to the wells.
-
Incubate briefly to allow for compound-kinase binding.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at or near the Km for each kinase to provide a sensitive measure of inhibition.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify kinase activity. The method of detection will depend on the assay format (e.g., measure incorporated radioactivity, luminescence from ADP production, or fluorescence from a phosphospecific probe).
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibited kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes how to assess the direct binding of this compound to its targets in a cellular context.[7][8][9]
Objective: To confirm target engagement of this compound with on- and potential off-target kinases in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blot reagents (SDS-PAGE gels, transfer membranes, antibodies for target proteins)
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 40°C to 65°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform western blotting to detect the amount of the target protein remaining in the soluble fraction at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the western blots.
-
Plot the percentage of soluble protein versus temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Phospho-Protein Western Blot
This protocol is for validating the functional consequence of on- and off-target kinase inhibition by assessing the phosphorylation status of downstream substrates.[10]
Objective: To determine if this compound inhibits the catalytic activity of a specific kinase in cells by measuring the phosphorylation of its known substrates.
Materials:
-
Cell line of interest
-
This compound
-
Stimulant for the signaling pathway of interest (if necessary)
-
Lysis buffer with protease and phosphatase inhibitors
-
Phospho-specific primary antibodies for the substrate of interest
-
Primary antibodies for the total protein of the substrate
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat cells with a dose-range of this compound for a specified time. Include a vehicle control. If the pathway is not basally active, stimulate the cells with an appropriate agonist before or during this compound treatment.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-specific antibodies).
-
Incubate the membrane with the phospho-specific primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Total Protein Control: Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
A decrease in the phosphorylation of the substrate in this compound-treated cells compared to the control indicates inhibition of the upstream kinase.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the identification and mitigation of this compound off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profile Response Detail [ckb.genomenon.com]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Optimizing FN-1501 treatment duration for maximum efficacy
Welcome to the technical support center for FN-1501, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1][2][3] This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a focus on determining the most effective treatment duration for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule multi-kinase inhibitor. It selectively binds to and inhibits the activity of several kinases, including FLT3 and CDK subtypes 2, 4, and 6.[1][2] By inhibiting these kinases, this compound can block cell cycle progression and induce apoptosis (programmed cell death) in cancer cells that overexpress these particular kinases.[1][2]
Q2: How should I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration is highly dependent on the specific cell line and experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells. This involves treating cells with a range of this compound concentrations for a fixed duration (e.g., 48 or 72 hours) and then measuring cell viability or proliferation. A good starting range for many tumor cell lines is between 0.05 nM and 3 nM.[3]
Q3: I am observing high cytotoxicity even at low concentrations. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of FLT3/CDK pathways.
-
Off-Target Effects: While this compound is selective, all kinase inhibitors can have off-target effects, which may be more pronounced in certain cellular contexts.[4]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to avoid solvent-induced cell death.[5]
-
Compound Purity: Verify the purity of your this compound stock. Impurities can sometimes be cytotoxic.[5]
Q4: I am not seeing a significant effect on cell proliferation after 24 hours. What should I do?
A4: The kinetics of inhibition can vary. A 24-hour time point may be too early to observe significant anti-proliferative effects. It is recommended to perform a time-course experiment, assessing proliferation at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration for your specific experimental goals.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of target phosphorylation (e.g., p-STAT5). | 1. Suboptimal inhibitor concentration.2. Insufficient treatment duration.3. Degraded inhibitor stock.4. Issues with Western blot protocol. | 1. Perform a dose-response curve to find the IC50.2. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time for target inhibition.[6]3. Use a fresh aliquot of this compound; avoid repeated freeze-thaw cycles.[7]4. Optimize your Western blot protocol for phosphoproteins (see Protocol 2). Ensure the use of phosphatase inhibitors and appropriate blocking buffers like BSA instead of milk.[8][9] |
| High variability between replicate wells in cell-based assays. | 1. Uneven cell seeding.2. "Edge effects" in microplates.3. Inconsistent incubation times. | 1. Ensure a homogenous single-cell suspension before plating. Use consistent pipetting techniques.[5]2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[5]3. Adhere to a strict schedule for treatment and addition of assay reagents. |
| This compound is difficult to dissolve. | 1. Poor solubility in aqueous media. | 1. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Brief sonication can aid dissolution. Ensure the final solvent concentration in the culture medium is non-toxic.[5] |
| Discrepancy between biochemical assay and cellular assay results. | 1. Cell membrane permeability.2. Intracellular ATP concentration.3. Presence of cellular phosphatases. | 1. In vitro biochemical assays do not account for the need for the compound to cross the cell membrane.[10]2. The high concentration of ATP in cells can compete with ATP-competitive inhibitors like this compound, requiring higher concentrations for cellular efficacy.[11]3. Cellular enzymes like phosphatases can counteract the inhibitor's effect, a factor not present in purified biochemical assays.[10] |
Data Presentation
Table 1: Representative GI50 Values of this compound in Various Human Cancer Cell Lines GI50 is the concentration causing 50% inhibition of cell growth.
| Cell Line | Cancer Type | GI50 (nM) |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| RS4;11 | Leukemia | 0.05 ± 0.01 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
| HCT-116 | Colon Cancer | 0.09 ± 0.04 |
| NCI-H82 | Lung Cancer | 0.11 ± 0.02 |
| (Data adapted from publicly available information.)[3] |
Table 2: Time-Course of this compound Treatment on Proliferation and Target Inhibition Hypothetical data for an FLT3-driven leukemia cell line (e.g., RS4;11) treated with this compound at its GI50 concentration (0.05 nM).
| Treatment Duration (hours) | Cell Proliferation (% of Control) | Relative p-FLT3 Levels (% of Control) |
| 0 | 100% | 100% |
| 6 | 95% | 45% |
| 12 | 82% | 20% |
| 24 | 65% | 10% |
| 48 | 51% | <5% |
| 72 | 48% | <5% |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol assesses cell viability by measuring the metabolic activity of cells.[12]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 µM). Include a vehicle-only control (e.g., DMSO).[12]
-
Treatment: Remove the existing medium and add 100 µL of the medium containing the various this compound dilutions.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.[13]
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 or GI50 values for each time point.
Protocol 2: Western Blot for Phosphorylated FLT3 (p-FLT3)
This protocol is for detecting the phosphorylation status of FLT3 to confirm this compound's mechanism of action.
-
Sample Preparation: Plate cells and treat with this compound for the desired duration. After treatment, wash cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[9] Keeping samples cold is critical to preserve phosphorylation.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Denaturation: Add an equal volume of 2x Laemmli sample buffer to your protein sample and heat at 95°C for 5 minutes.[9]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run under standard conditions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-FLT3, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: After further washes in TBST, perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: For normalization, you may strip the membrane and re-probe for total FLT3 or a loading control like GAPDH or β-actin.[14]
Mandatory Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. blog.abclonal.com [blog.abclonal.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
How to address acquired resistance to FN-1501 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to FN-1501 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule multi-kinase inhibitor with potent activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2] By inhibiting these kinases, this compound can disrupt cell cycle regulation and proliferation, leading to apoptosis in cancer cells that overexpress these targets.[1][2] It has demonstrated anti-tumor activity in various preclinical models and is being investigated in clinical trials for both solid tumors and acute myeloid leukemia (AML).[3][4][5]
Table 1: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values for this compound against specific kinases and various tumor cell lines.
| Target / Cell Line | Assay Type | Value (nM) | Reference |
| Kinases | |||
| FLT3 | IC₅₀ | 0.28 | [6] |
| CDK4/cyclin D1 | IC₅₀ | 0.85 | [6] |
| CDK6/cyclin D1 | IC₅₀ | 1.96 | [6] |
| CDK2/cyclin A | IC₅₀ | 2.47 | [6] |
| Cell Lines | |||
| RS4;11 (AML) | GI₅₀ | 0.05 | [6] |
| HCT-116 (Colon) | GI₅₀ | 0.09 | [6] |
| NCI-H82 (Lung) | GI₅₀ | 0.11 | [6] |
| MGC803 (Gastric) | GI₅₀ | 0.37 | [6] |
| MCF-7 (Breast) | GI₅₀ | 2.84 | [6] |
Q2: My cell line is showing reduced sensitivity to this compound. How do I confirm acquired resistance?
The definitive method to confirm acquired resistance is to compare the half-maximal inhibitory concentration (IC₅₀) of this compound in your treated cell line against the original, parental (sensitive) cell line.[7] A significant increase in the IC₅₀ value indicates the development of resistance. This is typically achieved by performing a dose-response experiment using a cell viability assay.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCB1 confers resistance to FLT3 inhibitor this compound in cancer cells: in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Welcome to the technical support center for FN-1501. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxicity in normal cells during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule multi-kinase inhibitor.[1][2][3] Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK) 2, 4, and 6.[1][4] By inhibiting these kinases, this compound can disrupt cell cycle regulation and induce apoptosis, thereby inhibiting the proliferation of tumor cells that overexpress these particular kinases.[1][2] FLT3 is a receptor tyrosine kinase crucial for the growth and differentiation of hematopoietic precursor cells and is frequently mutated in acute myeloid leukemia (AML).[5] CDKs are essential for regulating cell cycle progression.[2] this compound also shows inhibitory activity against other kinases such as KIT, PDGFR, VEGFR2, ALK, and RET.[5][6]
Q2: What is the known cytotoxic profile of this compound in normal cells?
A2: Pre-clinical data indicates that this compound exhibits potent antitumor activity with little cytotoxicity observed in normal lymphocyte cells.[4] In a Phase I/II clinical trial involving patients with advanced solid tumors, the most common treatment-related adverse events were generally mild and reversible, including fatigue, nausea, and diarrhea.[6] Dose-limiting toxicities were observed at the highest tested dose of 226 mg and included Grade 3 thrombocytopenia and a Grade 3 infusion-related reaction.[5][6] While this suggests a manageable safety profile in vivo, it is crucial for researchers to empirically determine the cytotoxic threshold in their specific in vitro models of normal cells, as sensitivities can vary between cell types.
Q3: Which signaling pathways are affected by this compound?
A3: As an inhibitor of FLT3, this compound can modulate several downstream signaling cascades that control cellular proliferation, growth, and survival.[5] The primary pathways affected by the inhibition of FLT3 include the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[5] By inhibiting CDKs, this compound directly interferes with the machinery that governs cell cycle progression from one phase to the next.
Signaling Pathway Modulated by this compound
Caption: this compound inhibits FLT3 and CDKs, blocking key pro-survival and cell cycle pathways.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
If you are observing significant cell death in your non-cancerous control cell lines, it may be due to on-target effects on essential cellular processes (like cell division) or potential off-target effects.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound-related cytotoxicity in normal cells.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against its primary kinase targets and its growth-inhibitory concentrations against various human cancer cell lines. This data is critical for designing experiments with appropriate concentration ranges. Note the high potency against its intended targets.
Table 1: this compound Inhibitory Activity against Kinase Targets
| Target | IC50 (nM) |
|---|---|
| FLT3 | 0.28 ± 0.01 |
| CDK2/cyclin A | 2.47 ± 0.21 |
| CDK4/cyclin D1 | 0.85 ± 0.28 |
| CDK6/cyclin D1 | 1.96 ± 0.08 |
Data sourced from MedChemExpress.[4]
Table 2: this compound Growth Inhibition (GI50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
|---|---|---|
| RS4;11 | Acute Leukemia | 0.05 ± 0.01 |
| HCT-116 | Colon Cancer | 0.09 ± 0.04 |
| NCI-H82 | Lung Cancer | 0.11 ± 0.02 |
| MGC803 | Gastric Cancer | 0.37 ± 0.04 |
| MCF-7 | Breast Cancer | 2.84 ± 0.25 |
Data sourced from MedChemExpress.[4]
Recommendation: Based on the data, this compound is potent in the low nanomolar range against cancer cells. When working with normal cells, it is advisable to start with a concentration range that brackets the GI50 values of sensitive cancer cell lines and extend lower. For example, a starting range of 0.1 nM to 100 nM would be appropriate for an initial dose-response experiment.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol provides a standard method for assessing cell viability and determining the GI50 (concentration that inhibits cell growth by 50%) of this compound in both normal and cancer cell lines.
Objective: To quantify the dose-dependent cytotoxic effect of this compound.
Materials:
-
Cell lines of interest (e.g., a normal fibroblast line like MRC-5 and a cancer cell line like HCT-116)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical final concentration range could be 0.01 nM to 1 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest this compound concentration) and a "no-cell" blank control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective this compound dilutions (or vehicle control).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
Protocol 2: Strategy to Mitigate Cytotoxicity - Reducing Serum Concentration
Some compounds exhibit higher cytotoxicity in low-serum conditions. Conversely, for normal, non-proliferating cells, reducing serum might decrease their susceptibility to cell-cycle-dependent drugs like this compound. This protocol tests that hypothesis.
Objective: To assess if reducing serum concentration in the culture medium can minimize this compound's toxicity in normal cells.
Materials:
-
Same as Protocol 1, plus low-serum medium (e.g., 1% or 0.5% FBS).
Methodology:
-
Cell Seeding:
-
Seed normal cells (e.g., primary human dermal fibroblasts) in two separate 96-well plates as described in Protocol 1.
-
-
Serum Starvation (for one plate):
-
After overnight attachment, replace the medium in one plate with low-serum medium. Keep the other plate in complete (e.g., 10% FBS) medium.
-
Incubate the low-serum plate for 24 hours to induce quiescence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in both complete medium and low-serum medium.
-
Treat the corresponding plates with the respective media containing this compound dilutions.
-
Incubate both plates for the desired duration (e.g., 48-72 hours).
-
-
MTT Assay and Analysis:
-
Perform the MTT assay on both plates as described in Protocol 1.
-
Calculate and compare the GI50 values for this compound in normal cells under high-serum and low-serum conditions. A higher GI50 in low-serum conditions would indicate that quiescent cells are less sensitive, providing a potential strategy for selective targeting of proliferating cancer cells.
-
References
- 1. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Best practices for handling and storing FN-1501 powder
This technical support guide provides researchers, scientists, and drug development professionals with best practices for handling and storing FN-1501 powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing this compound powder?
This compound powder should be stored under specific conditions to ensure its stability and integrity. It is recommended to store the powder in a tightly sealed container in a dry and dark place.[1] For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[1] For long-term storage (months to years), the powder should be stored at -20°C.[1][2][3][4][5]
2. How should I store solutions of this compound?
Once dissolved in a solvent, this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[4][5] For storage up to one month, -20°C is recommended.[4][5] For longer-term storage (up to 2 years), it is best to store solutions at -80°C.[2][3][4]
3. What are the appropriate solvents for reconstituting this compound powder?
This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL (115.88 mM) and 86 mg/mL (199.3 mM).[3][4][5] It is practically insoluble in water.[4] For in vivo studies, a solution of PEG400 (25%), ethanol (3.7%), glucose (5%), and an acetic acid/sodium acetate buffer (pH 4.5, 7.5%) has been used.[5]
4. What personal protective equipment (PPE) should be worn when handling this compound powder?
When handling this compound powder, it is crucial to use appropriate personal protective equipment to avoid exposure. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[2] In situations where dust may be generated, a suitable respirator should be used.[2]
5. What should I do in case of accidental exposure to this compound?
In case of accidental contact, follow these first aid measures:
-
Eye contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[2][6]
-
Skin contact: Rinse the affected skin thoroughly with water and remove contaminated clothing.[2][6]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[2][6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the powder | Hygroscopic nature of DMSO | Use freshly opened, anhydrous DMSO, as moisture can reduce solubility.[3][4] To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[5] |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility | This compound is poorly soluble in water.[4] For cell-based assays, ensure the final DMSO concentration in the culture medium is low and compatible with your cell line. Consider using a stock solution with a higher concentration to minimize the volume added. |
| Inconsistent experimental results | Improper storage leading to degradation | Ensure the powder and stock solutions are stored at the recommended temperatures and protected from light.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][5] |
| Visible degradation of the powder (e.g., color change) | Exposure to light, moisture, or improper temperature | Discard the powder and obtain a fresh batch. Always store the powder in a dark, dry, and temperature-controlled environment.[1] |
Data Summary Tables
Storage Conditions
| Form | Temperature | Duration |
| Powder | 4°C | 2 years[3] |
| Powder | -20°C | 3 years[3][4] |
| In Solvent | -20°C | 1 month to 1 year[3][4][5] |
| In Solvent | -80°C | 6 months to 2 years[2][3][4][5][7] |
Solubility
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL (115.88 mM)[3][5] |
| DMSO | 86 mg/mL (199.3 mM)[4] |
| Ethanol | 2 mg/mL[4] |
| Water | Insoluble[4] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature.
-
Based on the desired stock concentration, calculate the required volume of anhydrous DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
To facilitate dissolution, gently vortex the vial. If necessary, warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.[5]
-
Visually inspect the solution to ensure the powder has completely dissolved.
-
For storage, dispense the stock solution into single-use aliquots and store at -20°C for short-term use or -80°C for long-term storage.[2][3][4]
Visualizations
Caption: Workflow for handling and preparation of this compound for experiments.
References
FN-1501 experimental variability and reproducibility issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential experimental variability and reproducibility issues when working with FN-1501, a potent multi-kinase inhibitor of CDK2, CDK4, CDK6, and FLT3.[1]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule multi-kinase inhibitor that targets cyclin-dependent kinases (CDK) 2, 4, and 6, as well as FMS-related tyrosine kinase 3 (FLT3).[1] By inhibiting these kinases, this compound can induce apoptosis and inhibit tumor cell proliferation in cancer cells that overexpress these enzymes.[1] CDKs are crucial for cell cycle regulation, while FLT3 is a receptor tyrosine kinase often overexpressed or mutated in various cancers, particularly acute myeloid leukemia (AML).[1]
Q2: What are the reported IC50 and GI50 values for this compound?
This compound has shown potent inhibitory activity across various targets and cell lines. The half-maximal inhibitory concentration (IC50) and the concentration for 50% of maximal inhibition of cell growth (GI50) are summarized below.
Table 1: this compound In Vitro Inhibitory Activity [1]
| Target/Cell Line | Assay Type | IC50/GI50 (nM) |
| Biochemical Assays | ||
| CDK2/cyclin A | Kinase Assay | 2.47 ± 0.21 |
| CDK4/cyclin D1 | Kinase Assay | 0.85 ± 0.28 |
| CDK6/cyclin D1 | Kinase Assay | 1.96 ± 0.08 |
| FLT3 | Kinase Assay | 0.28 ± 0.01 |
| Cell-Based Assays | ||
| MGC803 | Cell Growth | 0.37 ± 0.04 |
| RS4;11 | Cell Growth | 0.05 ± 0.01 |
| MCF-7 | Cell Growth | 2.84 ± 0.25 |
| HCT-116 | Cell Growth | 0.09 ± 0.04 |
| NCI-H82 | Cell Growth | 0.11 ± 0.02 |
Q3: How should I prepare and store this compound?
For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For in vivo studies, it is advised to prepare fresh working solutions daily. If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.
Troubleshooting Guides
In Vitro Assay Variability
Problem 1: High variability in cell viability/proliferation assay results (e.g., MTT, MTS, CellTiter-Glo).
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use consistent pipetting techniques to distribute cells evenly across wells. |
| Edge Effects in Microplates | Evaporation from outer wells can alter compound concentration. Avoid using the outermost wells or fill them with sterile media or PBS to maintain humidity. |
| Inconsistent Incubation Times | Adhere to a strict schedule for compound treatment and the addition of assay reagents to ensure uniform exposure across all plates. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, which can lead to inconsistent results. If observed, consider adjusting the solvent concentration or using a different formulation. |
| Interference with Assay Reagents | Some compounds can directly interact with assay reagents (e.g., reducing MTT). Run a cell-free control with the compound and assay reagent to check for direct chemical reactions. |
Problem 2: Discrepancy between biochemical and cellular assay potency.
| Possible Cause | Troubleshooting Steps |
| Cellular ATP Concentration | Biochemical assays often use ATP concentrations near the Km of the kinase, while intracellular ATP levels are significantly higher. This can lead to reduced apparent potency in cellular assays for ATP-competitive inhibitors. |
| Cell Permeability | This compound may have poor cell membrane permeability, resulting in lower intracellular concentrations compared to the concentration in the medium. |
| Efflux Pumps | Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively transport the compound out of the cell, reducing its effective intracellular concentration. |
| Protein Binding | The compound may bind to proteins in the cell culture serum, reducing the free concentration available to interact with the target kinases. Consider using serum-free media for a short duration during the experiment, if compatible with your cell line. |
In Vivo Experimental Reproducibility
Problem 3: Inconsistent tumor growth inhibition in xenograft models.
| Possible Cause | Troubleshooting Steps |
| Variability in Tumor Implantation | Ensure consistent cell numbers and injection volumes for tumor implantation. Use a consistent location for injection to minimize variability in tumor establishment. |
| Animal Health and Husbandry | Maintain consistent housing conditions (temperature, light cycle, diet) for all animals in the study, as stress can affect tumor growth. |
| Inconsistent Drug Formulation and Administration | Prepare the dosing solution fresh each day and ensure it is properly solubilized. Use precise administration techniques (e.g., intravenous) to ensure consistent dosing. |
| Tumor Heterogeneity | The inherent biological variability of tumors can lead to different growth rates. Randomize animals into treatment and control groups based on initial tumor volume to minimize this effect. |
| Host Immune Response | Even in immunodeficient mice, some residual immune activity can affect tumor growth. Ensure the use of a consistent and well-characterized mouse strain. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
General Protocol for In Vivo Xenograft Study
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Prepare a single-cell suspension in a suitable medium.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.
-
Group Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule.[1] The control group should receive the vehicle solution.
-
Tumor Measurement and Body Weight: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Workflows
Caption: this compound inhibits CDK4/6, CDK2, and FLT3 signaling pathways.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
Adjusting FN-1501 dosage in xenograft models with poor response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FN-1501 in xenograft models and encountering suboptimal anti-tumor responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule multi-kinase inhibitor.[1][2] It primarily targets Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] By inhibiting these kinases, this compound can disrupt cell cycle progression and induce apoptosis (programmed cell death) in cancer cells that overexpress these targets.[1][2][4]
Q2: In which cancer models has this compound shown preclinical activity?
A2: this compound has demonstrated significant in vivo anti-tumor activity in a range of solid tumor and leukemia xenograft models.[5][6] Specifically, it has shown dose-dependent tumor growth suppression in an MV4-11 cell-inoculated xenograft mouse model of acute myeloid leukemia (AML).[7]
Q3: What is a typical starting dose and administration route for this compound in preclinical xenograft studies?
A3: Based on available preclinical data, intravenous (i.v.) administration is the route used.[7] In a study with MV4-11 xenografts, doses of 15, 30, or 40 mg/kg/day were used and showed dose-dependent efficacy.[7] Clinical trials in humans have also utilized intravenous administration, typically in cycles of three times a week for two weeks, followed by a one-week break.[5][6] The optimal starting dose for a new xenograft model should be determined empirically, often starting with a well-tolerated dose from a similar model or a fraction of the maximum tolerated dose (MTD) if known.
Troubleshooting Guide: Poor Response to this compound in Xenograft Models
A poor response to this compound in a xenograft model can be multifactorial. This guide provides a systematic approach to troubleshooting and optimizing your experimental design.
Step 1: Verify Compound and Formulation
Ensure the integrity and proper formulation of this compound. Improper storage or handling can lead to degradation. The vehicle used for solubilization should be appropriate for in vivo use and should not cause adverse effects.
Step 2: Re-evaluate the Xenograft Model
The choice of the xenograft model is critical for observing a therapeutic effect.
-
Target Expression: Confirm that the tumor cells used to establish the xenograft express the targets of this compound (CDK2/4/6 and/or FLT3). This can be done via Western blot, immunohistochemistry (IHC), or genomic/transcriptomic analysis of the cell line or patient-derived tissue.
-
Tumor Growth Rate: Very aggressive and rapidly growing tumors may require higher or more frequent dosing to achieve a therapeutic effect. Conversely, very slow-growing tumors may make it difficult to discern a statistically significant difference between treated and control groups within a typical study timeframe.
-
Patient-Derived Xenografts (PDX): While PDX models often better recapitulate human tumor biology, they can exhibit significant heterogeneity.[8] A lack of response in a single PDX model may not be representative of the general patient population for that cancer type.
Step 3: Investigate Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the drug's behavior and its effect on the target in vivo is crucial.
-
Pharmacokinetics (PK): A suboptimal dosing schedule can lead to insufficient drug exposure at the tumor site. Consider performing a PK study to measure the concentration of this compound in the plasma and tumor tissue over time. This can help determine if the current dose and schedule are achieving the necessary therapeutic window.
-
Pharmacodynamics (PD): Assess whether this compound is engaging its targets in the tumor tissue. This can be evaluated by measuring the phosphorylation status of downstream targets.
-
For CDK4/6 inhibition: A key pharmacodynamic marker is the phosphorylation of the Retinoblastoma (RB) protein. A decrease in phosphorylated RB (pRB) indicates target engagement.[2]
-
For FLT3 inhibition: The autophosphorylation of the FLT3 receptor can be measured. A reduction in phosphorylated FLT3 (pFLT3) signifies target inhibition.[9]
-
Step 4: Dose Escalation and Schedule Modification
If the initial dose is well-tolerated but shows poor efficacy, a dose-escalation study may be warranted.
-
Dose Escalation Strategy: A common approach in preclinical studies is to increase the dose in cohorts of animals until anti-tumor activity is observed or signs of toxicity appear. A modified 3+3 design, often used in clinical trials, can be adapted for preclinical dose escalation.[10][11]
-
Alternative Dosing Schedules: Consider modifying the dosing schedule. For example, more frequent administration at a lower dose might maintain a therapeutic concentration at the tumor site more effectively than less frequent, higher doses.
Step 5: Investigate Potential Resistance Mechanisms
If an initial response is observed followed by tumor regrowth, or if there is a complete lack of response at adequate drug exposure, the tumor may have intrinsic or acquired resistance mechanisms.
-
Known Resistance Mechanisms to CDK4/6 Inhibitors: These include loss of RB1, amplification of CDK6, and activation of the Cyclin E-CDK2 pathway.[12]
-
Known Resistance Mechanisms to FLT3 Inhibitors: These can involve mutations in the FLT3 gene or activation of alternative signaling pathways.[13][14][15]
Data Presentation
Table 1: Troubleshooting Checklist for Poor this compound Response
| Area of Investigation | Key Questions | Recommended Action |
| Compound & Formulation | Is the compound stored correctly? Is the formulation appropriate and stable? | Verify storage conditions. Prepare fresh formulations. |
| Xenograft Model | Does the tumor express CDK2/4/6 and/or FLT3? Is the tumor growth rate appropriate? | Confirm target expression (Western, IHC). Select a model with a suitable growth kinetic. |
| Pharmacokinetics (PK) | Is the drug reaching the tumor at sufficient concentrations? | Conduct a PK study (plasma and tumor drug levels). |
| Pharmacodynamics (PD) | Is the drug inhibiting its targets in the tumor? | Measure pRB and/or pFLT3 levels in tumor tissue post-treatment. |
| Dosing Regimen | Is the current dose and schedule optimal? | Perform a dose-escalation study. Explore alternative dosing schedules. |
| Resistance | Could the tumor have intrinsic or acquired resistance? | Analyze tumor tissue for known resistance markers. |
Table 2: Example Preclinical Dose Escalation Data for this compound
| Dose Level (mg/kg/day, i.v.) | Number of Animals | Tumor Growth Inhibition (%) | Observed Toxicity |
| 15 | 5 | 35 | None |
| 30 | 5 | 60 | Mild, transient weight loss (<5%) |
| 45 | 5 | 85 | Moderate weight loss (10-15%), reversible |
| 60 | 3 | 95 | Significant weight loss (>15%), signs of distress |
This is example data and should be adapted based on actual experimental results.
Experimental Protocols
Protocol 1: Western Blot for pRB and pFLT3
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals at a predetermined time point post-dosing (e.g., 2, 6, or 24 hours).
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pRB (Ser807/811), total RB, pFLT3 (Tyr591), total FLT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Protocol 2: Preclinical Dose-Escalation Study
-
Animal and Tumor Model:
-
Select an appropriate immunodeficient mouse strain and xenograft model with confirmed target expression.
-
Implant tumor cells or tissue fragments and allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment and control groups (n=3-5 per group).
-
-
Dose Escalation:
-
Start with a dose known to be well-tolerated or a fraction of the anticipated MTD.
-
Administer this compound intravenously according to the planned schedule.
-
Monitor animal body weight daily and tumor volume 2-3 times per week.
-
If the initial dose is well-tolerated and shows suboptimal efficacy, escalate the dose in a new cohort of animals (e.g., by 50-100%).
-
Continue dose escalation until significant anti-tumor efficacy is observed or dose-limiting toxicity (e.g., >20% body weight loss, severe clinical signs) is reached.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each dose level.
-
Determine the maximum tolerated dose (MTD).
-
Establish a dose-response relationship to identify the optimal therapeutic dose.
-
Mandatory Visualizations
Caption: this compound inhibits CDK and FLT3 signaling pathways.
Caption: Workflow for troubleshooting poor this compound response.
Caption: Logic for preclinical dose escalation studies.
References
- 1. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Role of Biomarkers in FLT3 AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hallorancg.com [hallorancg.com]
- 11. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: FN-1501 Versus Midostaurin in FLT3-ITD Positive Acute Myeloid Leukemia Models
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a newer investigational agent, FN-1501, is emerging as a potent inhibitor. This guide provides a comprehensive comparison of this compound and the established therapeutic, midostaurin, based on available preclinical data. This objective analysis is intended for researchers, scientists, and drug development professionals to delineate the similarities and differences in their mechanism of action, potency, and efficacy in FLT3-ITD positive AML models.
Introduction to this compound and Midostaurin
This compound is an investigational, multi-kinase inhibitor with potent activity against FLT3 and Cyclin-Dependent Kinases (CDKs).[1][2] Preclinical studies have demonstrated its ability to inhibit FLT3 phosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[1][3]
Midostaurin , a multi-targeted kinase inhibitor, was the first FLT3 inhibitor approved for the treatment of newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[4] It targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations, in addition to other kinases such as KIT, PDGFR, and VEGFR2.[5]
Comparative Efficacy in FLT3-ITD Positive AML Cell Lines
The in vitro potency of this compound and midostaurin has been evaluated in AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 and MOLM-13. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Target | MV4-11 (IC50) | MOLM-13 (IC50) | Source |
| This compound | FLT3 | 8 nM | Not Reported | [1] |
| Midostaurin | FLT3 | ~15 nM | ~29 nM | Not Reported |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action: Inhibition of FLT3 Signaling
Both this compound and midostaurin exert their anti-leukemic effects by inhibiting the constitutively active FLT3-ITD receptor, which in turn blocks critical downstream signaling pathways responsible for cell proliferation and survival.
Preclinical data indicates that this compound effectively suppresses the phosphorylation of FLT3 and its downstream effectors STAT5, ERK, and AKT in MV4-11 cells.[1] Similarly, midostaurin has been shown to inhibit the autophosphorylation of FLT3 and the phosphorylation of STAT5.
In Vivo Anti-Tumor Efficacy
The anti-leukemic activity of this compound has been demonstrated in a mouse xenograft model using MV4-11 cells.
| Inhibitor | Animal Model | Dosing | Outcome | Source |
| This compound | MV4-11 Xenograft (Mice) | 15, 30, 40 mg/kg/day (i.v.) | Significant tumor regression | [1] |
| Midostaurin | Not directly compared in the same study | - | - | - |
While a direct comparative in vivo study is not available, the data for this compound suggests potent anti-tumor activity in a relevant preclinical model.
Experimental Protocols
Cell Viability Assay (for this compound)
-
Cell Line: Human AML cell line MV4-11.
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.
-
Detection: Cell viability was assessed using the Sulforhodamine B (SRB) assay.
-
Analysis: The IC50 value was calculated from the dose-response curve.[1]
Western Blot Analysis (for this compound)
-
Cell Line: MV4-11 cells.
-
Method: Cells were treated with this compound for a specified time. Whole-cell lysates were prepared and subjected to SDS-PAGE.
-
Detection: Proteins were transferred to a PVDF membrane and probed with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, and β-actin. Horseradish peroxidase-conjugated secondary antibodies were used for detection.
-
Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) system.[1]
In Vivo Xenograft Model (for this compound)
-
Animal Model: Female BALB/c nude mice.
-
Method: 5 x 10^6 MV4-11 cells were subcutaneously injected into the mice. When tumors reached a volume of 100-200 mm³, mice were randomized into vehicle control and treatment groups.
-
Treatment: this compound was administered intravenously daily at doses of 15, 30, or 40 mg/kg.
-
Assessment: Tumor volume and body weight were measured regularly.[1]
Conclusion
Based on the available preclinical data, this compound demonstrates high potency against FLT3-ITD positive AML cells, with an IC50 value in the low nanomolar range. Its mechanism of action, through the inhibition of the FLT3 signaling pathway, is consistent with that of midostaurin. The in vivo data for this compound is promising, showing significant tumor regression in a xenograft model.
References
- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (this compound), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Leukemic Efficacy of FN-1501: A Comparative Analysis with Alternative Agents in Patient-Derived Samples
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemic activity of FN-1501 with alternative therapeutic agents. Utilizing available preclinical and clinical data, this document aims to offer an objective assessment of this compound's performance, with a focus on its validation in patient-derived samples, a critical step in translational drug development. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for reproducibility, and employs visualizations to clarify complex biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent, small-molecule multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1][2] These kinases are crucial regulators of cell cycle progression and are frequently dysregulated in various cancers, including acute myeloid leukemia (AML).[2][3] Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in leukemia cell lines.[4] An ongoing Phase I/II clinical trial (NCT03690154) is currently evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors and relapsed/refractory AML.[5][6]
Comparative Analysis of Anti-Leukemic Activity
A direct comparison of this compound's activity in patient-derived AML samples with that of other FLT3 inhibitors is challenging due to the limited availability of such data for this compound in the public domain. The primary discovery publication for this compound focuses on its activity in the FLT3-ITD positive AML cell line, MV4-11.[1] However, to provide a valuable benchmark for researchers, this guide presents data on the ex vivo and in vivo efficacy of established and investigational FLT3 inhibitors—Gilteritinib, Quizartinib, Sorafenib, and Midostaurin—on primary AML patient samples.
In Vitro Efficacy in Patient-Derived AML Cells
The following table summarizes the reported in vitro activity of various FLT3 inhibitors on primary AML patient-derived blasts. This data highlights the potency and spectrum of activity of these agents against leukemia cells sourced directly from patients.
| Drug | Target(s) | Patient Sample Type | Key Findings | Reference |
| This compound | FLT3, CDK2/4/6 | MV4-11 AML Cell Line | Induces apoptosis and inhibits proliferation. | [1] |
| Gilteritinib | FLT3, AXL | Primary blasts from FLT3-ITD AML patients | Induces apoptosis in co-culture with stromal cells. | [7] |
| Quizartinib | FLT3 | Primary blasts from FLT3-ITD AML patients | Induces terminal differentiation of AML blasts. | [8] |
| Sorafenib | FLT3, RAF, VEGFR, PDGFR | Primary AML samples | Inhibits proliferation and induces apoptosis. | [9] |
| Midostaurin | FLT3, PKC, KIT, PDGFR | Primary AML cells (FLT3-mutant and wild-type) | Kills primary AML cells in a concentration-dependent manner. | [10] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where patient tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, offering a more clinically relevant in vivo system.[3][11] The table below outlines the in vivo activity of this compound in a cell-line-derived xenograft model and compares it with data from other FLT3 inhibitors in AML PDX models.
| Drug | Model System | Dosing Regimen | Key Findings | Reference |
| This compound | MV4-11 cell-inoculated xenograft mice | 15, 30, or 40 mg/kg/d, i.v. | Dose-dependently suppresses tumor growth. | [12] |
| Gilteritinib | FLT3-ITD AML PDX model | Not specified | Delays leukemia progression and improves survival. | [13] |
| Quizartinib | FLT3-ITD AML PDX model | Not specified | Reduces leukemia burden and prolongs survival. | [14] |
| Sorafenib | AML xenograft model | 10 µM (in combination with cytarabine) | Prolonged survival compared with cytarabine alone. | [15] |
| Midostaurin | AML xenograft model | Not specified | Demonstrates in vivo efficacy against wild-type FLT3-expressing AML. | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (this compound), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. A Phase 1/2, Multi-Center, Open-Label, Single-Arm, Dose-Escalation, Clinical Study To Evaluate The Safety, Tolerability, Pharmacokinetics PK And Anti-Tumor Activity of this compound Monotherapy In Patients with Advanced Solid Tumors or Relapsed/Refractory Acute Myeloid Leukemia AML [kucancercenter.org]
- 15. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Unveiling the Selectivity of FN-1501: A Comparative Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
FN-1501 is an investigational multi-kinase inhibitor demonstrating potent activity against key regulators of the cell cycle and oncogenic signaling pathways.[1][2][3][4] This guide provides a comparative analysis of the cross-reactivity profile of this compound against a panel of kinases, juxtaposed with established kinase inhibitors, to offer researchers a comprehensive understanding of its selectivity. While extensive public kinome scan data for this compound is not yet available, this guide summarizes the known inhibitory activities and provides context through comparison with well-characterized agents.
Executive Summary
This compound is a potent inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2, CDK4, CDK6) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Emerging data indicates its activity extends to other kinases including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Anaplastic Lymphoma Kinase (ALK), and RET proto-oncogene (RET).[5][6][7] This profile suggests a therapeutic potential in various malignancies driven by these kinases. To understand its specificity, we compare its activity with the CDK4/6 inhibitors Palbociclib and Ribociclib, and the broader-spectrum tyrosine kinase inhibitors Sunitinib and Dasatinib.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound and selected comparator drugs against key kinase targets. It is important to note that direct comparison of IC50 values across different studies and assay formats should be interpreted with caution.
Table 1: Inhibitory Activity (IC50, nM) of this compound Against Primary Targets
| Kinase Target | This compound IC50 (nM) |
| CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 |
| CDK6/cyclin D1 | 1.96 |
| FLT3 | 0.28 |
Data sourced from MedChemExpress.[1]
Table 2: Comparative Inhibitory Activity (IC50, nM) Against a Panel of Kinases
| Kinase Target | This compound | Palbociclib | Ribociclib | Sunitinib | Dasatinib |
| CDK Family | |||||
| CDK2 | 2.47 | ~110 | >10,000 | >10,000 | <1 |
| CDK4 | 0.85 | 11 | 10 | - | - |
| CDK6 | 1.96 | 16 | 39 | - | - |
| Tyrosine Kinases | |||||
| FLT3 | 0.28 | - | - | 50 (mutant) | 30 |
| KIT | Inhibits | - | - | 2 (mutant) | <1 |
| PDGFRα | Inhibits | - | - | 2 | <1 |
| PDGFRβ | Inhibits | - | - | 2 | <1 |
| VEGFR2 | Inhibits | - | - | 80 | 16 |
| SRC | - | - | - | >600 | <1 |
| ABL | - | - | - | >800 | <1 |
Qualitative inhibition reported, specific IC50 values against a broad panel are not publicly available.[5][6][7] Sunitinib and Dasatinib data are compiled from various sources and represent a range of reported values.[8][9][10][11][12][13][14][15]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for characterizing the potency and selectivity of compounds like this compound. The data presented in this guide are typically generated using biochemical assays. Below are detailed methodologies for two common types of in vitro kinase assays.
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of kinase activity.[16][17][18][19]
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate (peptide or protein) by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Procedure:
-
Reaction Setup: In a microplate, the kinase, a specific substrate, and the test compound (e.g., this compound) at various concentrations are incubated in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.[20]
-
Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a non-radioactive, homogeneous assay format that is well-suited for high-throughput screening.[21][22][23][24][25]
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody and the SA-APC bind to it, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.
Procedure:
-
Kinase Reaction: The kinase, a biotinylated substrate, ATP, and the test compound are incubated together in a microplate.
-
Detection: After the kinase reaction, a solution containing a europium-labeled anti-phospho-substrate antibody and SA-APC is added.
-
Incubation: The plate is incubated to allow for the binding of the detection reagents.
-
Signal Reading: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, typically by exciting at ~340 nm and reading emissions at ~615 nm (europium) and ~665 nm (APC).
-
Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The percentage of inhibition is determined relative to controls, and IC50 values are generated as described for the radiometric assay.
Mandatory Visualization
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
Caption: Simplified CDK4/6-Rb signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Facebook [cancer.gov]
- 5. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Filter binding assay - Wikipedia [en.wikipedia.org]
- 21. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. youtube.com [youtube.com]
FN-1501 Demonstrates Superior Potency in FLT3 Inhibition Compared to Sorafenib
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that FN-1501, a novel multi-kinase inhibitor, exhibits significantly greater potency in inhibiting the FMS-like tyrosine kinase 3 (FLT3) compared to the established drug, sorafenib. This finding positions this compound as a promising candidate for further investigation in the treatment of hematological malignancies driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML).
This comparative guide provides an in-depth look at the inhibitory activities of this compound and sorafenib against FLT3, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of FLT3 and its Role in Cancer
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 signaling pathway and uncontrolled cell growth.
The FLT3 Signaling Pathway
Upon binding of its ligand (FLT3L), the FLT3 receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by FLT3 include the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, all ofwhich promote cell survival and proliferation. In the context of FLT3 mutations, this signaling becomes ligand-independent and constitutively active, driving leukemogenesis.
A Comparative Analysis of FN-1501 and the Pan-CDK Inhibitor Flavopiridol
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed comparative analysis of FN-1501, a multi-kinase inhibitor, and flavopiridol, a well-characterized first-generation pan-CDK inhibitor. This objective comparison, supported by available preclinical and clinical data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
This compound is a potent small molecule inhibitor that targets multiple kinases involved in cancer cell proliferation and survival. Its primary targets are CDK2, CDK4, and CDK6 , which are key regulators of cell cycle progression, and FMS-related tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] By inhibiting these kinases, this compound can induce apoptosis and halt tumor cell proliferation in cancers that overexpress these targets.[1][2]
Flavopiridol (Alvocidib) , a synthetic flavonoid, functions as a pan-CDK inhibitor, demonstrating broad activity against CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 .[3][4] Its competition with ATP for the kinase binding site leads to cell cycle arrest at both the G1/S and G2/M phases.[5][6] Notably, flavopiridol's potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the suppression of global transcription, which contributes significantly to its cytotoxic effects.[7][8]
Quantitative Analysis of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and flavopiridol against their respective targets and various cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) against Kinase Targets
| Target Kinase | This compound (nM) | Flavopiridol (nM) |
| CDK1 | - | ~40[9] |
| CDK2/cyclin A | 2.47[10] | ~40[9] |
| CDK4/cyclin D1 | 0.85[10] | ~40[9] |
| CDK6/cyclin D1 | 1.96[10] | ~40[9] |
| CDK7 | - | 875[4] |
| CDK9 | - | 3 (Ki)[8] |
| FLT3 | 0.28[10] | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki represents the inhibition constant.
Table 2: Comparative Growth Inhibition (GI50/IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Flavopiridol (nM) |
| MGC803 | Gastric Cancer | 0.37[10] | - |
| RS4;11 | Leukemia | 0.05[10] | - |
| MCF-7 | Breast Cancer | 2.84[10] | G1 arrest at 300[4] |
| HCT-116 | Colon Cancer | 0.09[10] | 13[4] |
| NCI-H82 | Lung Cancer | 0.11[10] | - |
| A2780 | Ovarian Cancer | - | 15[4] |
| PC3 | Prostate Cancer | - | 10[4] |
| Mia PaCa-2 | Pancreatic Cancer | - | 36[4] |
Note: GI50/IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
The distinct target profiles of this compound and flavopiridol result in different impacts on cellular signaling pathways.
Experimental Protocols
The following are generalized experimental protocols representative of the methods used to generate the data presented in this guide.
Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to inhibit the activity of a specific kinase by 50%.
-
Materials: Recombinant purified kinase, corresponding substrate (e.g., a peptide or protein), ATP (often radiolabeled ATP [γ-³²P] or coupled with a fluorescent readout system), inhibitor compound (this compound or flavopiridol) at various concentrations, kinase reaction buffer.
-
Procedure:
-
The kinase reaction is set up in a multi-well plate format.
-
The inhibitor is pre-incubated with the kinase in the reaction buffer for a defined period.
-
The reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using an antibody-based detection method (e.g., ELISA) or fluorescence polarization.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Growth Inhibition Assay (GI50/IC50 Determination)
-
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50%.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, inhibitor compound (this compound or flavopiridol) at various concentrations, multi-well cell culture plates, a reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo).
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the inhibitor compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of growth inhibition is calculated for each concentration relative to the vehicle-treated control cells.
-
The GI50 or IC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Clinical Trial Data and Toxicity Profile
This compound:
A Phase I/II clinical trial (NCT03690154) evaluated this compound in patients with advanced solid tumors and AML.[11][12][13]
-
Dosing: Intravenous administration three times a week for two weeks, followed by a one-week break in 21-day cycles.[11][12]
-
Maximum Tolerated Dose (MTD): Determined to be 170 mg.[11][13]
-
Dose-Limiting Toxicities (DLTs): At the 226 mg dose, Grade 3 thrombocytopenia and Grade 3 infusion-related reaction were observed.[11][12]
-
Common Treatment-Emergent Adverse Events (TEAEs): Primarily Grade 1-2 and included fatigue (34%), nausea (32%), and diarrhea (26%).[11][13]
-
Most Common Grade ≥3 Events: Diarrhea and hyponatremia.[11][13]
-
Preliminary Efficacy: Showed preliminary anti-tumor activity in solid tumors.[12][14]
Flavopiridol:
Flavopiridol was the first CDK inhibitor to enter clinical trials.[15]
-
Dosing: Various schedules have been explored, including a 72-hour continuous infusion.[15][16]
-
Dose-Limiting Toxicities: Secretory diarrhea and hypotension.[15][17]
-
Other Significant Toxicities: Neutropenia, fatigue, nausea, vomiting, and asthenia.[16][17]
-
Efficacy: As a single agent, it has shown limited activity in solid tumors, with some partial responses observed in renal and gastric cancer.[15][16] It has demonstrated more promising activity in hematological malignancies like chronic lymphocytic leukemia (CLL) and has been evaluated in combination with chemotherapy.[8][18]
Comparative Summary and Conclusion
The comparison between this compound and flavopiridol highlights the evolution of CDK inhibitors from broad-spectrum agents to more targeted therapies.
Table 3: Head-to-Head Comparison
| Feature | This compound | Flavopiridol |
| Target Profile | Multi-kinase inhibitor (CDK2, 4, 6, and FLT3)[1][2] | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9)[3][4] |
| Primary Mechanism | Cell cycle arrest and inhibition of FLT3 signaling[1][2] | Broad cell cycle arrest and transcriptional inhibition[5][7][8] |
| Selectivity | More selective for specific CDKs and includes a non-CDK target (FLT3)[10] | Broad-spectrum, less selective among CDKs[3][4] |
| Potency | High potency against its targets, with IC50 values in the low nanomolar to sub-nanomolar range[10] | Potent inhibitor of several CDKs, with IC50 values in the nanomolar range[4][9] |
| Clinical Development | Currently in Phase I/II clinical trials[11][12][13] | Extensively studied in Phase I and II trials; development has been challenged by toxicity and modest single-agent efficacy[15][19] |
| Key Toxicities | Fatigue, nausea, diarrhea, thrombocytopenia, infusion-related reactions[11][13] | Diarrhea, hypotension, neutropenia[15][16][17] |
References
- 1. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. cancernetwork.com [cancernetwork.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FN-1501 and Selective CDK4/6 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational multi-kinase inhibitor FN-1501 against the established class of selective CDK4/6 inhibitors, which includes palbociclib, ribociclib, and abemaciclib. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, target selectivity, and anti-tumor efficacy, supported by detailed experimental methodologies.
Introduction: Targeting the Cell Cycle in Cancer
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery. The cyclin-dependent kinases 4 and 6 (CDK4/6) play a pivotal role in the G1-S phase transition of the cell cycle. In many cancers, the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is hyperactivated, leading to continuous cell division. Selective CDK4/6 inhibitors have emerged as a cornerstone of therapy for certain cancers, notably hormone receptor-positive (HR+) breast cancer. This compound presents a differentiated profile by targeting not only CDK4 and CDK6 but also CDK2 and FMS-like tyrosine kinase 3 (FLT3), suggesting a broader spectrum of activity.
Mechanism of Action: A Tale of Two Strategies
Selective CDK4/6 inhibitors, as their name suggests, are designed to specifically target the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb).[1][2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and halting the cell cycle in the G1 phase.[1][2][3]
This compound, on the other hand, is a multi-kinase inhibitor. It targets CDK4 and CDK6, similarly leading to G1 cell cycle arrest through the Rb pathway. However, its additional inhibitory activity against CDK2 and FLT3 broadens its potential therapeutic applications. Inhibition of CDK2 can also contribute to cell cycle arrest, while targeting FLT3 is a validated strategy in certain hematological malignancies, such as acute myeloid leukemia (AML).
Target Selectivity and Potency: A Quantitative Comparison
The in vitro inhibitory activities of this compound and the selective CDK4/6 inhibitors are summarized below. This compound demonstrates potent inhibition against CDK4 and CDK6, with additional high potency against CDK2 and FLT3. In contrast, palbociclib, ribociclib, and abemaciclib are highly selective for CDK4 and CDK6, with abemaciclib showing some off-target activity at higher concentrations.
| Inhibitor | Target | IC50 (nM) |
| This compound | CDK2/cyclin A | 2.47 |
| CDK4/cyclin D1 | 0.85 | |
| CDK6/cyclin D1 | 1.96 | |
| FLT3 | 0.28 | |
| Palbociclib | CDK4/cyclin D1 | 11 |
| CDK6/cyclin D1 | 15 | |
| Ribociclib | CDK4/cyclin D1 | 10 |
| CDK6/cyclin D3 | 39 | |
| Abemaciclib | CDK4/cyclin D1 | 2 |
| CDK6/cyclin D1 | 10 |
Data compiled from publicly available sources. IC50 values can vary based on experimental conditions.
Preclinical Efficacy: In Vitro and In Vivo Evidence
In Vitro Cell Proliferation
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The selective CDK4/6 inhibitors are particularly effective in Rb-positive cancer cell lines, where their mechanism of action is dependent on a functional Rb protein.
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) |
| This compound | MGC803 | Gastric Cancer | 0.37 |
| RS4;11 | Leukemia | 0.05 | |
| MCF-7 | Breast Cancer | 2.84 | |
| HCT-116 | Colon Cancer | 0.09 | |
| Palbociclib | MCF-7 | Breast Cancer | ~180 |
| Ribociclib | MCF-7 | Breast Cancer | ~310 |
| Abemaciclib | MCF-7 | Breast Cancer | ~47 |
GI50/IC50 values are indicative and can vary between studies.
In Vivo Tumor Models
In xenograft models, both this compound and the selective CDK4/6 inhibitors have shown significant anti-tumor activity.
-
This compound: In a mouse xenograft model using the MV4-11 (AML) cell line, intravenous administration of this compound dose-dependently suppressed tumor growth.
-
Selective CDK4/6 Inhibitors: Palbociclib, ribociclib, and abemaciclib have all demonstrated robust tumor growth inhibition in various Rb-positive xenograft models, particularly in combination with endocrine therapy in breast cancer models.[4][5][6]
Clinical Development and Safety Profile
This compound is currently in a Phase I/II clinical trial (NCT03690154) for patients with advanced solid tumors and relapsed/refractory AML. Palbociclib, ribociclib, and abemaciclib are approved for the treatment of HR+/HER2- advanced or metastatic breast cancer, often in combination with endocrine therapy.
The safety profiles of the selective CDK4/6 inhibitors are well-characterized, with common adverse events including neutropenia, leukopenia, and fatigue. Abemaciclib is also associated with a higher incidence of diarrhea. The safety profile of this compound is still being evaluated in ongoing clinical trials.
Experimental Protocols
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant CDK4/cyclin D1 or CDK6/cyclin D1 enzyme, a substrate such as a fragment of the Rb protein, and ATP are prepared in a suitable kinase buffer. The test compound (this compound or a selective CDK4/6 inhibitor) is serially diluted.
-
Reaction Setup: The kinase, substrate, and test compound are combined in a microplate well and pre-incubated.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a specific incubation period at a controlled temperature, the reaction is stopped, often by adding EDTA.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using fluorescence-based immunoassays that detect the phosphorylated substrate.[7]
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[8][9]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a period of time (typically 48-72 hours).[8][9]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8][9]
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the effect of the compound on cell proliferation, and a GI50 or IC50 value can be calculated.
Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[10][11][12][13][14]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.[14]
-
Treatment Administration: The mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule (e.g., oral gavage, intravenous injection).[10][11][12][13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[10][11][12][13]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Key efficacy endpoints include tumor growth inhibition and changes in biomarkers.
Conclusion
This compound is a potent multi-kinase inhibitor with a distinct target profile compared to the highly selective CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib. Its ability to inhibit CDK2 and FLT3 in addition to CDK4/6 suggests potential applications beyond the current indications for selective CDK4/6 inhibitors. While the selective inhibitors have a well-established efficacy and safety profile in HR+ breast cancer, the broader activity of this compound may offer advantages in other cancer types, particularly those driven by FLT3 mutations. Further clinical investigation is required to fully elucidate the therapeutic potential and safety of this compound and to determine its optimal place in the landscape of cancer therapeutics.
References
- 1. HSulf-1 and palbociclib exert synergistic antitumor effects on RB-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What diseases does Ribociclib Succinate treat? [synapse.patsnap.com]
- 4. Dephosphorylation of Rb (Thr-821) in response to cell stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective disruption of Rb-Raf-1 kinase interaction inhibits pancreatic adenocarcinoma growth irrespective of gemcitabine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Benchmarking the safety profile of FN-1501 against other multi-kinase inhibitors
An Objective Comparison of the Safety Profile of FN-1501 Against Other Multi-Kinase Inhibitors in Development for Acute Myeloid Leukemia
Introduction
This compound is an investigational multi-kinase inhibitor that demonstrates potent, targeted activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[1][2][3] Its therapeutic potential is currently being evaluated in clinical trials for patients with advanced solid tumors and relapsed or refractory (R/R) Acute Myeloid Leukemia (AML).[4][5] As with any emerging therapeutic agent, a thorough evaluation of its safety profile is critical. This guide provides a comparative analysis of the safety of this compound against other prominent multi-kinase inhibitors used in the treatment of FLT3-mutated AML, namely gilteritinib, quizartinib, and sorafenib. The information is compiled from available clinical trial data to assist researchers and drug development professionals in understanding the relative safety and tolerability of these agents.
Comparative Safety Profiles
The safety profiles of this compound, gilteritinib, quizartinib, and sorafenib have been characterized through their respective clinical development programs. The following tables summarize the key adverse events (AEs) and dose-limiting toxicities (DLTs) observed for each inhibitor.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event (Any Grade) | This compound[6] | Gilteritinib[7][8] | Quizartinib[9][10] | Sorafenib[11][12] |
| Gastrointestinal | Nausea (32%), Diarrhea (26%) | Diarrhea | Diarrhea, Nausea | Diarrhea |
| Constitutional | Fatigue (34%) | Fatigue | Fatigue | Fatigue |
| Hematological | --- | Anemia | Neutropenia, Thrombocytopenia | --- |
| Dermatological | --- | --- | --- | Rash, Hand-Foot Syndrome |
| Infections | --- | --- | Sepsis, Fungal Infections | --- |
| Cardiovascular | --- | --- | --- | Hypertension |
Note: This table highlights common AEs reported in clinical trials. The frequency and severity can vary based on the study population, dosage, and combination therapies.
Table 2: Key Grade ≥3 Adverse Events and Dose-Limiting Toxicities (DLTs)
| Adverse Event (Grade ≥3) | This compound[6][13] | Gilteritinib[8][14][15] | Quizartinib[9][16][17] | Sorafenib[11][12] |
| Hematological | Thrombocytopenia (DLT) | Febrile Neutropenia (45%), Anemia (40%), Thrombocytopenia (23%) | Neutropenia (11%), Thrombocytopenia (5%), Myelosuppression (3%) | --- |
| Cardiovascular | --- | Cardiac Disorders (3% fatal) | Electrocardiogram QT Prolonged (4%), Torsades de Pointes, Cardiac Arrest | Bleeding Events |
| Infections | --- | Sepsis (11%) | Sepsis (5% led to discontinuation) | --- |
| Metabolic | Hyponatremia | --- | --- | --- |
| Other | Infusion-Related Reaction (DLT) | Differentiation Syndrome (Boxed Warning) | --- | Liver Toxicity |
| MTD/RP2D | MTD: 170 mg | RP2D: 120 mg | MTD (solid tumors): 90 mg/day | Standard Dose: 400 mg twice daily |
MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process for safety evaluation, the following diagrams are provided.
Caption: Simplified FLT3 signaling pathway targeted by multi-kinase inhibitors in AML.
Caption: General workflow for a Phase I/II clinical trial to assess drug safety.
Experimental Protocols
The safety data for these inhibitors are primarily derived from Phase I/II dose-escalation and dose-expansion clinical trials. While specific institutional protocols vary, the general methodology follows a well-established framework.
Phase I Dose-Escalation Study Design (e.g., this compound Trial NCT03690154)
-
Objective : To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D), and to assess the overall safety and tolerability of the investigational drug.[4][5][13]
-
Design : A standard "3+3" dose-escalation design is commonly employed.[4][13]
-
A cohort of 3 patients is enrolled at a starting dose level.
-
Patients are treated for a predefined cycle (e.g., 21 days for this compound) and monitored for Dose-Limiting Toxicities (DLTs).[4][5]
-
If 0 of 3 patients experience a DLT , the dose is escalated for the next cohort of 3 patients.
-
If 1 of 3 patients experiences a DLT , 3 more patients are enrolled at the same dose level. If ≤1 of the 6 patients experiences a DLT, the dose is escalated. If ≥2 of 6 experience a DLT, the dose is considered to have exceeded the MTD.
-
If ≥2 of 3 patients experience a DLT , the dose is considered to have exceeded the MTD.
-
-
Patient Population : Typically includes patients with relapsed/refractory cancers who have exhausted standard therapeutic options.[5][13]
-
Safety Assessments : Comprehensive safety monitoring is conducted throughout the trial, including:
-
Regular physical examinations and vital sign checks.
-
Adverse event (AE) monitoring and grading according to Common Terminology Criteria for Adverse Events (CTCAE).
-
Frequent laboratory tests (hematology, clinical chemistry).
-
Electrocardiograms (ECGs) to monitor for cardiac effects, particularly QT interval prolongation.[9][17]
-
Discussion and Conclusion
The safety profile of this compound, based on initial Phase I/II data, appears manageable and distinct from other FLT3-targeting multi-kinase inhibitors.
-
This compound : The most common TEAEs are primarily low-grade and reversible gastrointestinal and constitutional symptoms like fatigue, nausea, and diarrhea.[6] The DLTs observed at the 226 mg dose were hematological (thrombocytopenia) and an infusion-related reaction, leading to the determination of a 170 mg MTD.[6][13]
-
Gilteritinib : Is associated with significant myelosuppression and carries a notable risk of Differentiation Syndrome, a serious condition requiring a boxed warning.[7][8]
-
Quizartinib : Has a prominent cardiotoxicity signal, with a risk of significant QT prolongation that necessitates careful cardiac monitoring.[9][17] Myelosuppression is also a key toxicity.[9]
-
Sorafenib : While also a multi-kinase inhibitor, its adverse event profile is characterized by dermatological toxicities (hand-foot syndrome) and hypertension.[11][12]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C22H25N9O | CID 72195175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety Profile | VANFLYTA® (quizartinib) | HCP [vanflytahcp.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. A Multicenter, Open-Label, Phase I/II Study of this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncozine.com [oncozine.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for FN-1501
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of FN-1501, a potent inhibitor of FLT3 and CDK. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular waste. The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to utilize an approved waste disposal plant[1].
Key Safety and Handling Data for this compound
To minimize risks during handling and prior to disposal, researchers should be aware of the following safety information.
| Category | Information | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410. | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. | [1] |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations[1]. The following protocol provides a step-by-step guide for the safe disposal of this compound and its contaminated materials.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. This includes pure compound, solutions, and any contaminated labware (e.g., pipette tips, tubes, flasks).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling Spills:
-
In the event of a spill, evacuate personnel to a safe area if necessary[1].
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection[1].
-
Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
Collect the spillage and place it into the designated this compound waste container[1].
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1].
-
Dispose of all contaminated cleaning materials in the designated waste container[1].
3. Preparing for Disposal:
-
Ensure the waste container is securely sealed and properly labeled with the chemical name ("this compound") and relevant hazard symbols.
-
Contact your institution's EHS office to arrange for pickup and disposal by an approved waste disposal contractor.
4. Final Disposal:
-
The final disposal of this compound waste must be carried out by a licensed and approved waste disposal plant[1]. This ensures that the compound is managed in an environmentally responsible manner, mitigating its high aquatic toxicity.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling FN-1501
FOR RESEARCH USE ONLY. Not for use in humans.
This document provides essential safety and logistical information for handling the multi-kinase inhibitor FN-1501 in a laboratory setting. Researchers, scientists, and drug development professionals should review this guide thoroughly before receiving, handling, storing, using, and disposing of this compound.
Immediate Safety Information
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1][2][3] While specific toxicology data is limited, it should be handled with care as a potentially hazardous substance. The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious lab coat or clothing | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A suitable respirator may be necessary for handling large quantities of powder. | Avoids inhalation of airborne powder. |
Emergency First Aid
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. |
| Inhalation | Immediately relocate self or casualty to fresh air. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.
Receiving and Storage
-
Inspect Shipment: Upon receipt, inspect the packaging for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Verify Compound: Confirm that the received product is this compound and that the container is properly labeled.
-
Storage Conditions: Store the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
-
Powder: Store at -20°C.
-
In Solvent (e.g., DMSO): Store at -80°C.
-
Preparation of Stock Solutions
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Experimental Protocols
The following are generalized protocols. Specific experimental conditions should be optimized for your particular cell lines and assays.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A, FLT3)
-
Kinase substrate (e.g., a specific peptide)
-
This compound stock solution
-
Kinase reaction buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay plates (e.g., 96-well)
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations.
-
Add Kinase: Add the recombinant kinase to each well of the assay plate.
-
Add this compound: Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the kinase activity using an appropriate detection method.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3-ITD positive AML)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add Proliferation Reagent: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate and Read: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or involves a volatile solvent, work from outside the immediate spill area.
-
Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment:
-
For solid powder: Gently cover the spill with absorbent material to prevent it from becoming airborne.[4]
-
For liquid solution: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste.
Waste Disposal
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Unused Compound: Dispose of unused this compound in its original container or a clearly labeled waste container through your institution's hazardous waste management program.
-
Contaminated Labware: Dispose of contaminated pipette tips, tubes, plates, and other disposable labware in a designated hazardous waste container.
-
Aqueous Waste: Collect aqueous waste containing this compound in a labeled hazardous waste container.
-
Chemical Inactivation (for consideration and institutional approval): For bulk quantities, chemical inactivation may be an option prior to disposal. Treatment with a strong oxidizing agent like sodium hypochlorite solution (bleach) has been shown to degrade some cytotoxic compounds.[5] However, the efficacy for this compound has not been specifically reported and this should only be performed by trained personnel following a validated and approved institutional protocol.
Visualized Workflows and Pathways
This compound Laboratory Handling Workflow
Caption: General laboratory workflow for handling this compound.
This compound Signaling Pathway Inhibition
Caption: Inhibition of CDK and FLT3 signaling pathways by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
